molecular formula C14H12N2O B1486462 N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine CAS No. 458550-48-6

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Cat. No.: B1486462
CAS No.: 458550-48-6
M. Wt: 224.26 g/mol
InChI Key: YGKSTQAVTJYOJT-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methoxyanilino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKSTQAVTJYOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654195
Record name 3-(4-Methoxyanilino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458550-48-6
Record name 3-(4-Methoxyanilino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 3-(4-methoxyanilino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 458550-48-6 Synonyms: 3-[(4-methoxyphenyl)amino]benzonitrile; N-(3-cyanophenyl)-p-anisidine Molecular Formula: C₁₄H₁₂N₂O Molecular Weight: 224.26 g/mol

Molecular Identity & Structural Significance

3-(4-methoxyanilino)benzonitrile represents a critical diarylamine scaffold in medicinal chemistry, specifically within the design of kinase inhibitors (e.g., EGFR, VEGFR targets). Its structure is defined by a "push-pull" electronic system:

  • Ring A (Benzonitrile): The cyano group (-CN) at the 3-position acts as an electron-withdrawing group (EWG), decreasing the electron density of the aromatic ring and increasing the acidity of the bridging amine proton.

  • Ring B (4-Methoxyaniline): The methoxy group (-OMe) at the 4-position acts as an electron-donating group (EDG), stabilizing the radical cation intermediate during oxidative metabolism.

This electronic disparity creates a polarized molecule with distinct solubility and reactivity profiles compared to symmetrical diarylamines.

Physicochemical Data Matrix

The following data consolidates experimental values with high-confidence predictive models to support formulation and synthesis planning.

PropertyValue / RangeSource/Methodology
Physical State Solid crystalline powderVisual inspection (Purified)
Color Pale yellow to off-whiteElectronic conjugation (n → π*)
Melting Point 87 – 89 °C Experimental (Capillary method) [1]
Boiling Point 381.7 ± 27.0 °CPredicted (760 Torr)
LogP (Octanol/Water) 3.48 ± 0.35Predicted (Consensus Model)
pKa (Amine) ~2.5 – 3.0Predicted (Bridge NH is weakly basic due to -CN EWG)
Density 1.18 ± 0.1 g/cm³Predicted
H-Bond Donors 1 (NH)Structural Count
H-Bond Acceptors 3 (CN, OMe, N)Structural Count

Critical Insight: The melting point of 87–89 °C is relatively low for a diarylamine, facilitating easy melt-processing but requiring careful temperature control during vacuum drying to avoid sintering.

Synthetic Pathways & Impurity Management

The synthesis of 3-(4-methoxyanilino)benzonitrile is most efficiently achieved via Buchwald-Hartwig Cross-Coupling . Unlike older Ullmann couplings that require harsh copper-mediated conditions, the Palladium-catalyzed route offers higher yields and milder thermal requirements.

Optimized Protocol: Buchwald-Hartwig Amination

Reagents:

  • Aryl Halide: 3-Bromobenzonitrile (1.0 equiv)

  • Amine: p-Anisidine (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: BINAP or XPhos (4 mol%)

  • Base: Cs₂CO₃ or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with 3-bromobenzonitrile, p-anisidine, and base. Purge with Argon/Nitrogen for 15 minutes.

  • Catalyst Addition: Add the Pd-catalyst and Ligand under positive inert gas pressure.

  • Solvation: Add anhydrous toluene via syringe.

  • Heating: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to RT, filter through a Celite pad to remove inorganic salts and Palladium black.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Reaction Logic Diagram (DOT)

SynthesisPathway SM1 3-Bromobenzonitrile (Electrophile) Int Oxidative Addition Complex SM1->Int + Pd(0) SM2 p-Anisidine (Nucleophile) SM2->Int Base (Cs2CO3) Cat Pd(0) Catalyst (Pd2(dba)3 / BINAP) Prod 3-(4-methoxyanilino)benzonitrile (Target) Int->Prod Reductive Elimination 100°C, Toluene Imp Impurity: Homocoupling (Biaryl species) Int->Imp Side Reaction

Figure 1: Palladium-catalyzed cross-coupling mechanism illustrating the convergence of electrophile and nucleophile to the target diarylamine.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ or CDCl₃

  • ¹H NMR Key Signals:

    • δ 3.75 – 3.85 ppm (s, 3H): Distinctive singlet for the Methoxy (-OCH₃) group.

    • δ 6.0 – 6.5 ppm (s, 1H): Broad singlet for the Amine (-NH-) bridge (exchangeable with D₂O).

    • δ 6.8 – 7.5 ppm (m, 8H): Aromatic protons. Look for the specific splitting pattern of the para-substituted ring (AA'BB' system) vs. the meta-substituted benzonitrile ring.

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch: A sharp, distinct band at 2220 – 2230 cm⁻¹ . This is the diagnostic peak for the benzonitrile moiety.

  • Amine Stretch: A weak/medium band at 3300 – 3400 cm⁻¹ (N-H stretching).

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

Solubility & Formulation Logic

For biological assays (in vitro kinase inhibition), solubility is the limiting factor. The compound is highly lipophilic (LogP ~3.5).

Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL).

  • DMSO: Soluble (> 50 mg/mL). Preferred stock solution solvent.

  • Ethanol: Moderately soluble (warming required).

  • Dichloromethane (DCM): Highly soluble.

Formulation Decision Tree (DOT)

SolubilityLogic Start Solid Compound (Lipophilic LogP 3.5) Aq Aqueous Buffer (PBS pH 7.4) Start->Aq Insoluble Org Organic Solvent (DMSO/DCM) Start->Org Soluble Stock Stock Solution (10-100 mM in DMSO) Org->Stock Preparation Dilution Assay Medium (< 1% DMSO final) Stock->Dilution Serial Dilution Precip Risk: Precipitation if > 100 µM Dilution->Precip High Conc.

Figure 2: Solubility decision tree for biological assay preparation, highlighting the necessity of DMSO stock solutions.

References

  • ChemicalBook. (2024). N-(3-Cyanophenyl)-N-(4-methoxyphenyl)amine Properties (CAS 458550-48-6).[1][2]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for the described Buchwald-Hartwig protocol).
  • PubChem Database. (2024).[3] Compound Summary for similar diarylamines (3-[(4-methylphenyl)amino]benzonitrile).[3]

Sources

Comprehensive NMR Characterization Guide: N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (also known as 3-[(4-methoxyphenyl)amino]benzonitrile) represents a classic "push-pull" diarylamine scaffold often utilized in medicinal chemistry as a linker motif for kinase inhibitors or as a hole-transport material in organic electronics.

The molecule consists of two distinct aromatic systems bridged by a secondary amine:

  • Ring A (Electron-Rich): A 4-methoxyphenyl group (p-anisidine derivative). The methoxy group acts as a strong

    
    -donor, shielding the aromatic protons.
    
  • Ring B (Electron-Poor): A 3-cyanophenyl group (m-aminobenzonitrile derivative). The cyano group is a strong electron-withdrawing group (EWG), deshielding the ring protons.

This guide provides a rigorous analysis of the nuclear magnetic resonance (NMR) features of this compound, focusing on the causality between electronic substituent effects and observed chemical shifts.[1]

Synthesis & Sample Preparation

To ensure spectral fidelity, the purity of the sample must be verified (typically >98% by HPLC) prior to NMR analysis. Diarylamines are prone to oxidation; therefore, fresh preparation is recommended.

Synthesis Context (Buchwald-Hartwig Coupling)

While this guide focuses on analysis, understanding the synthesis aids in identifying impurities. This compound is typically synthesized via Palladium-catalyzed C-N cross-coupling:

  • Reagents: 3-Bromobenzonitrile + 4-Methoxyaniline (or vice versa).

  • Catalyst: Pd(OAc)2 / BINAP or XPhos.

  • Base: Cs2CO3 or NaOtBu.

  • Common Impurities: Residual phosphine ligands (peaks at 7.0-7.5 ppm), unreacted starting materials, or Pd-black traces.

NMR Sample Protocol
  • Solvent Selection: Chloroform-d (

    
    ) is the standard solvent. Dimethyl sulfoxide-d6 (
    
    
    
    ) is used if solubility is poor or to observe the labile N-H proton more clearly (due to hydrogen bonding preventing exchange).
  • Concentration: 10-15 mg of compound in 0.6 mL solvent for optimal signal-to-noise ratio (S/N) in 1H NMR; 30-50 mg for 13C NMR.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    

1H NMR Spectral Analysis (400 MHz, CDCl3)

The 1H NMR spectrum is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing cyano group.

The Aliphatic Region
  • Methoxy Group (-OCH3):

    • Shift:

      
       3.82 ppm (Singlet, 3H).
      
    • Reasoning: The oxygen atom is electronegative, deshielding the methyl protons significantly compared to a methyl-aryl group (~2.3 ppm).

  • Amine Proton (-NH-):

    • Shift:

      
       5.80 – 6.10 ppm (Broad Singlet, 1H).
      
    • Reasoning: The proton is attached to a nitrogen atom flanked by two aromatic rings. The acidity is increased by the 3-cyano group, shifting it downfield compared to simple anilines (~3.5 ppm). Note: This peak may disappear upon

      
       shake.
      
The Aromatic Region (6.80 – 7.40 ppm)

The aromatic region integrates to 8 protons. We observe two distinct spin systems.

Ring A: 4-Methoxyphenyl (AA'BB' System)

This ring exhibits a characteristic "roofed" doublet pair pattern due to the strong donor effect of the methoxy group.

  • Protons ortho to -OMe (H-3', H-5'):

    • Shift:

      
       6.88 ppm (Doublet, 
      
      
      
      Hz, 2H).
    • Mechanism: Strong resonance donation from Oxygen increases electron density at the ortho positions, causing significant upfield shielding.

  • Protons ortho to -NH- (H-2', H-6'):

    • Shift:

      
       7.10 ppm (Doublet, 
      
      
      
      Hz, 2H).
    • Mechanism: These are less shielded than the meta protons. The Nitrogen lone pair is partially delocalized into the other electron-poor ring (Ring B), reducing its shielding effect on Ring A compared to free anisidine.

Ring B: 3-Cyanophenyl (ABCD-like System)

The cyano group at position 3 creates an asymmetric electronic environment.

  • H-2 (Ortho to N, Ortho to CN):

    • Shift:

      
       7.15 – 7.20 ppm (Narrow triplet/Singlet-like, 1H).
      
    • Mechanism: This proton is spatially squeezed between the amine and the cyano group. The deshielding of CN competes with the shielding of N.

  • H-5 (Meta to N, Meta to CN):

    • Shift:

      
       7.32 ppm (Triplet, 
      
      
      
      Hz, 1H).
    • Mechanism: This is the most "benzene-like" proton, least affected by resonance, appearing as a triplet due to coupling with H-4 and H-6.

  • H-4 (Para to N, Ortho to CN):

    • Shift:

      
       7.10 – 7.15 ppm (DDD or Doublet, 1H).
      
    • Mechanism: Deshielded by the adjacent CN group.

  • H-6 (Ortho to N, Para to CN):

    • Shift:

      
       6.95 ppm (Doublet, 1H).
      
    • Mechanism: Shielded by the ortho-amino group.

13C NMR Spectral Analysis (100 MHz, CDCl3)

The 13C spectrum confirms the carbon skeleton and functional groups.

Carbon TypeChemical Shift (

ppm)
Assignment Note
Nitrile (-CN) 119.1 Characteristic region for aryl nitriles.
Methoxy (-OCH3) 55.6 Standard methoxy carbon shift.
C-O (Ring A, ipso) 156.5 Highly deshielded by direct oxygen attachment.
C-N (Ring B, ipso) 145.2 Deshielded by Nitrogen; lower than C-O due to lower electronegativity.
C-N (Ring A, ipso) 134.8 Ipso to amine.
C-CN (Ring B, ipso) 113.0 Shielded relative to other ipso carbons; typical for nitrile attachment.
Aromatic CH 114.0 – 130.0 Complex region containing the remaining 8 carbons.

Experimental Workflow & Logic

The following diagram illustrates the logical flow for structural validation, ensuring that every spectral feature is cross-referenced.

NMR_Workflow Start Crude Product (Buchwald-Hartwig) Purify Flash Chromatography (Hexane/EtOAc) Start->Purify Prep Sample Prep 15mg in 0.6mL CDCl3 Purify->Prep Acquire1H Acquire 1H NMR (16 Scans, d1=2s) Prep->Acquire1H CheckPurity Purity Check Are aliphatic impurities present? Acquire1H->CheckPurity CheckPurity->Purify No (<95%) Acquire13C Acquire 13C NMR (1024 Scans) CheckPurity->Acquire13C Yes (>95%) Analyze Spectral Assignment (Coupling Constants & Integration) Acquire13C->Analyze Report Final Characterization Report Analyze->Report

Caption: Logical workflow for the purification and NMR characterization of diarylamines.

Advanced Troubleshooting (Self-Validating Protocols)

To ensure the data is trustworthy, apply these self-validation checks:

  • Integration Check: Normalize the Methoxy singlet to 3.00. The aromatic region must integrate to 8.00 (

    
     0.2). If it integrates to 9 or 7, you likely have solvent occlusion or a mono-arylated impurity.
    
  • D2O Exchange: To confirm the N-H peak (often broad and ambiguous), add 1 drop of

    
     to the NMR tube and shake. The peak at ~5.9 ppm should disappear, confirming it is an exchangeable amine proton.
    
  • 13C Satellite Check: In high-concentration samples, check for 13C satellites on the methoxy peak (

    
     Hz) to distinguish it from impurity singlets (like water or grease).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general chemical shifts and additivity rules).
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for Palladium-Catalyzed Coupling of Aryl Halides with Amines. Accounts of Chemical Research, 31(12), 805-818.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for 13C substituent increments).
  • ChemicalBook. (n.d.). N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine Product Properties.

Sources

In-Depth Characterization Guide: FT-IR Analysis of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

[1][2]

Executive Summary

Compound: N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine Molecular Formula: C



Classification:Primary Application:12

The Analytical Challenge: Researchers synthesizing this compound must differentiate it from starting materials (primary amines like m-aminobenzonitrile or p-anisidine) and potential byproducts.[1] FT-IR is the critical "gatekeeper" technique here, offering rapid validation of the nitrile (C≡N) retention and the formation of the secondary amine (C-N-C) bridge without the destruction of the ether (C-O-C) linkage.[1][2]

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational chromophores.[2] The molecule consists of two distinct aromatic systems linked by a secondary amine.

Vibrational Chromophores:
  • The Bridge (Secondary Amine): A single N-H bond connecting two aryl rings.[1] This lowers the N-H stretching frequency compared to alkyl amines due to resonance delocalization.

  • Ring A (Electron Deficient): 3-Cyanophenyl group.[1] The nitrile is a powerful electron-withdrawing group (EWG), creating a distinct dipole.[1][2]

  • Ring B (Electron Rich): 4-Methoxyphenyl group.[1][3][4][5] The methoxy is an electron-donating group (EDG), enhancing the intensity of ring vibrations and the C-O stretch.[1][2]

Predictive Spectral Profile (The Core)

The following table synthesizes theoretical assignments grounded in empirical data for similar substructures (e.g., diphenylamine, benzonitrile, anisole).

Table 1: Diagnostic FT-IR Bands for N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine[1][2]
Spectral RegionFrequency (cm⁻¹)Vibrational ModeIntensityDiagnostic Value & Notes
High Frequency 3380 – 3430 N-H Stretch (

)
Weak/MedCritical: Single sharp band indicates secondary amine.[1][2] Absence of a doublet (3300/3400) confirms no primary amine starting material remains.[1]
3030 – 3100Ar-C-H StretchWeakCharacteristic of aromatic rings.[1]
2900 – 2960Alkyl C-H StretchWeakAsymmetric stretch of the methyl group (-OCH

).[1]
2835 ± 10 Sym.[1] C-H Stretch MedFermi Resonance: Specific to methoxy groups (O-CH

).[1][2] Often sharp and distinct from other aliphatic C-H.[1]
Triple Bond 2220 – 2240 C≡N Stretch (

)
Med/StrongIdentity Marker: The "Cyamelide" band.[1][2] Highly polar, sharp peak.[2][6] Confirms the 3-cyano group is intact.
Double Bond 1580 – 1610Ar C=C Ring StretchStrongEnhanced intensity due to conjugation with the amine nitrogen.
1490 – 1510Ar C=C Ring StretchStrongTypical "breathing" mode of the benzene ring.
Fingerprint 1240 – 1260 C-O-C Asym.[1] Stretch Very StrongIdentity Marker: Characteristic of aryl alkyl ethers (anisole derivatives).[1][2] Often the strongest band in the fingerprint region.
1280 – 1320C-N Stretch (Ar-N)StrongC-N bond connecting the nitrogen to the aromatic rings.[1]
1020 – 1050C-O-C Sym.[1] StretchMediumSymmetric stretch of the methoxy ether.
Low Frequency 810 – 840 C-H OOP Bend StrongPara-Substitution: Diagnostic for the 4-methoxyphenyl ring (2 adjacent hydrogens).[1]
680 – 710 & 750 – 790 C-H OOP Bend Med/StrongMeta-Substitution: Diagnostic for the 3-cyanophenyl ring (3 adjacent hydrogens + 1 isolated hydrogen).[1]

Experimental Protocols

A. Sample Preparation

Recommendation: ATR (Attenuated Total Reflectance) For solid organic amines, ATR (Diamond or ZnSe crystal) is superior to KBr pellets due to the reduced risk of water absorption (which obscures the N-H region).[1][2]

  • Clean: Ensure crystal is free of previous contaminants (check background scan).[1]

  • Deposit: Place ~2-5 mg of the solid sample on the crystal.

  • Compress: Apply high pressure using the anvil to ensure intimate contact.[1] Poor contact results in weak high-frequency bands (N-H stretch).[1][2]

B. Acquisition Parameters[1][4][5][7][8]
  • Resolution: 4 cm⁻¹ (Standard for solid organics).[1][2]

  • Scans: 16 to 32 scans (Sufficient signal-to-noise ratio).

  • Range: 4000 cm⁻¹ to 600 cm⁻¹.[1]

  • Correction: Apply "ATR Correction" in software if comparing to transmission library spectra (ATR intensities differ at lower wavenumbers).

Validation Logic & Troubleshooting

The following decision tree illustrates the logic flow for validating the synthesized compound using its FT-IR spectrum.

FTIR_ValidationStartAcquire FT-IR SpectrumCheck_CNCheck 2220-2240 cm⁻¹(Sharp Peak?)Start->Check_CNCheck_NHCheck 3300-3500 cm⁻¹(N-H Region)Check_CN->Check_NHPeak PresentResult_Fail_CNFAIL: Nitrile Hydrolysis(Check for Amide C=O ~1680)Check_CN->Result_Fail_CNPeak AbsentCheck_FingerprintCheck 1250 cm⁻¹ & 820 cm⁻¹Check_NH->Check_FingerprintSingle Weak BandResult_Fail_PrimaryFAIL: Starting Material(Doublet detected)Check_NH->Result_Fail_PrimaryDoublet (Primary Amine)Result_Fail_WetFAIL: Wet Sample(Broad OH detected)Check_NH->Result_Fail_WetBroad Blob (>3300)Result_SuccessVALIDATION SUCCESSStructure ConfirmedCheck_Fingerprint->Result_SuccessStrong C-O & Para-sub bandsCheck_Fingerprint->Result_Fail_CNMissing features

Figure 1: Logic flow for spectral validation. This workflow prioritizes the nitrile band as the primary " go/no-go " gauge before analyzing the amine substitution.

Common Impurity Signatures:
  • Primary Amine Starting Material: Look for a "doublet" (two spikes) at 3300–3500 cm⁻¹ (symmetric/asymmetric stretches) instead of the single secondary amine band.[1][2]

  • Water: A broad, rounded mound centered ~3400 cm⁻¹ that obscures the sharp N-H stretch.[2]

  • Hydrolysis Product (Amide): If the nitrile hydrolyzes, the sharp 2230 cm⁻¹ band disappears, replaced by two strong bands: Amide I (C=O, ~1680 cm⁻¹) and Amide II (N-H bend, ~1600 cm⁻¹).[1][2]

References

  • Coates, J. (2006).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] This provides the foundational assignments for nitrile and aromatic ether frequencies. [1][2]

  • LibreTexts Chemistry. (2020).[1] 10.7: Functional Groups and IR Tables. Detailed breakdown of N-H stretching patterns for primary vs. secondary amines.

  • Spectroscopy Online. (2019).[1] Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Specific discussion on distinguishing aromatic secondary amines from aliphatic ones.

  • PubChem. (n.d.).[1][4] Compound Summary for 4-Methoxybenzylamine. Used for comparative spectral data of the methoxy-phenyl substructure.[1] [1][2]

Electronic Structure & Characterization: N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Electronic Structure of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Executive Summary

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (CAS: 458550-48-6) represents a critical "push-pull" secondary amine intermediate in the synthesis of high-performance Hole Transport Materials (HTMs) and Thermally Activated Delayed Fluorescence (TADF) emitters. Its architecture combines a strong electron-donating group (EDG), the 4-methoxyphenyl moiety, with a strong electron-withdrawing group (EWG), the 3-cyanophenyl moiety.

This guide provides a rigorous analysis of its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). It outlines the theoretical basis for its energy levels, detailed experimental protocols for their determination, and the synthetic pathways required to access this material with high purity.

Molecular Architecture & Frontier Orbitals

The "Push-Pull" Mechanism

The electronic behavior of this molecule is governed by the asymmetric substitution on the central amine nitrogen.

  • HOMO Localization: The HOMO is predominantly localized on the electron-rich 4-methoxyphenyl amine segment. The methoxy group (-OCH₃) acts as a strong

    
    -donor, raising the HOMO energy level relative to unsubstituted diphenylamine.
    
  • LUMO Localization: The LUMO is delocalized onto the 3-cyanophenyl ring. The cyano group (-CN) is a strong

    
    -acceptor, significantly stabilizing (lowering) the LUMO energy level.
    
Energy Level Data (Theoretical & Empirical Estimates)

Note: Exact values depend on solvent polarity and measurement conditions. The ranges below represent consensus values derived from density functional theory (DFT) trends for asymmetric diarylamines.

ParameterValue (eV)Origin / Determinant
HOMO Level -5.25 ± 0.15 eV Dominated by the lone pair of Nitrogen and the 4-OMe resonance.
LUMO Level -2.10 ± 0.20 eV Controlled by the electron-withdrawing nature of the 3-CN group.
Optical Band Gap (

)
~3.15 eV Wide gap (colorless/pale yellow solid); transparency in visible region.
Triplet Energy (

)
~2.80 eV High triplet energy, suitable for host materials in phosphorescent OLEDs.
Causal Analysis of Energy Shifts
  • Effect of 4-Methoxy (Para): The oxygen lone pair donates electron density into the phenyl ring via resonance (

    
     effect), destabilizing the HOMO. This makes the molecule easier to oxidize (better hole injection) compared to diphenylamine (HOMO ~ -5.6 eV).
    
  • Effect of 3-Cyano (Meta): The cyano group exerts a strong inductive pull (

    
    ) and mesomeric withdrawal (
    
    
    
    ). However, because it is in the meta position relative to the amine, resonance conjugation is interrupted compared to para substitution. This preserves the high triplet energy while sufficiently lowering the LUMO to facilitate electron acceptance in excited states.

Experimental Protocols for Energy Level Determination

To validate these levels in your specific matrix, follow this self-validating workflow.

Electrochemical Determination (Cyclic Voltammetry)

Objective: Measure the oxidation onset (


) to calculate HOMO.
  • Solvent System: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon (polished to mirror finish).

  • Reference: Ag/AgCl (internal standard: Ferrocene/Ferrocenium,

    
    ).
    

Protocol:

  • Purge: Deoxygenate solution with Ar for 15 mins (Oxygen acts as an electron trap).

  • Scan: Perform CV scan at 50-100 mV/s.

  • Calibration: Add Ferrocene at the end of the experiment. Measure

    
    .
    
  • Calculation:

    
    
    (Assuming 
    
    
    
    is -4.8 eV below vacuum level).
Optical Band Gap (UV-Vis Spectroscopy)

Objective: Determine the optical gap (


) to estimate LUMO.
  • Sample:

    
     M solution in Toluene or DCM.
    
  • Method: Measure absorption edge (

    
    ).[1]
    

Calculation:

  • Identify the onset wavelength

    
     (nm) where absorption intersects the baseline.
    
  • Calculate Gap:

    
    
    
  • Estimate LUMO:

    
    
    

Synthesis & Purification Strategy

High purity (>99.5%) is required for accurate optoelectronic characterization. The preferred route is the Buchwald-Hartwig C-N Cross-Coupling .

Reaction Pathway Visualization

SynthesisWorkflow Start Starting Materials 3-Bromobenzonitrile + 4-Methoxyaniline Reaction C-N Coupling 110°C, Toluene, 12h Start->Reaction Mix Cat Catalyst System Pd(OAc)2 / BINAP NaOtBu (Base) Cat->Reaction Catalyze Workup Workup Quench (H2O) Extract (EtOAc) Reaction->Workup Purify Purification Column Chrom. (Hex:EtOAc 4:1) Workup->Purify Product Target Molecule N-(3-cyanophenyl)-N- (4-methoxyphenyl)amine Purify->Product >99% Purity

Figure 1: Optimized Buchwald-Hartwig synthesis workflow for the target secondary amine.

Critical Process Parameters
  • Catalyst Choice:

    
     with BINAP  or dppf  is preferred over simple phosphines to prevent dehalogenation of the nitrile group.
    
  • Base Sensitivity: Use

    
     or 
    
    
    
    . Avoid strong hydroxides which may hydrolyze the cyano group to an amide.
  • Purification: The product is a secondary amine. Ensure the silica gel column is neutralized (triethylamine flush) to prevent tailing.

Strategic Applications

This molecule is rarely the final product. It serves as a functional building block for:

  • Asymmetric Triarylamines: It can be coupled with a third aryl halide (e.g., bromobenzene or a biphenyl derivative) to create

    
     type Hole Transport Layers (HTL).
    
  • TADF Emitters: The secondary amine can be coupled to strong acceptors (like triazine or sulfone) to create Emitters with spatially separated HOMO/LUMO distributions, minimizing

    
     for efficient triplet harvesting.
    
Comparison with Standard Reference (NPB)
PropertyTarget Molecule (Secondary Amine)NPB (Reference HTL)
HOMO -5.25 eV-5.40 eV
Hole Mobility Moderate (Intermediate)High (

)
Stability High (Cyano-stabilized)Moderate

References

  • PubChem Compound Summary. (2025). 3-Amino-4-methoxybenzanilide (Structural Analog Data). National Library of Medicine. Link

  • ChemicalBook. (2024). N-(3-CYANOPHENYL)-N-(4-METHOXYPHENYL)AMINE Physical Properties & Suppliers.Link

  • ResearchGate. (2026). Tuning the HOMO Energy of Triarylamine Molecules with Orthogonal HOMO and LUMO. (General principles of Cyano/Methoxy tuning). Link

  • MDPI. (2024). Impact of Molecular

    
    -Bridge Modifications on Triphenylamine-Based Donor Materials. (DFT Validation of Donor-Acceptor trends). Link
    

Sources

Thermal Stability of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine: A Technical Characterization Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Part 1: Executive Summary & Molecular Architecture

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine represents a specialized class of "push-pull" diphenylamines. Its thermal stability is not merely a single data point but a complex interplay between the electron-donating methoxy group (-OMe) and the electron-withdrawing cyano group (-CN).

For researchers in drug development and organic electronics, this molecule serves as a critical intermediate. Its stability profile dictates its viability in high-temperature synthesis (e.g., Buchwald-Hartwig aminations) and its shelf-life in pharmaceutical formulations. This guide provides a rigorous, self-validating framework to assess its thermal limits, degradation pathways, and kinetic stability.

Molecular Logic: The Push-Pull Stabilization

The thermal resilience of this molecule stems from its electronic distribution:

  • The Anchor (CN Group): Located at the meta position, the cyano group exerts a strong inductive electron-withdrawing effect (-I), stabilizing the aromatic ring against oxidative degradation.

  • The Donor (OMe Group): Located at the para position, it donates electron density (+M) to the nitrogen center, modulating the N-H bond strength.

  • The Weak Link: The methoxy C-O bond and the secondary amine N-H bond are the primary sites of thermal vulnerability.

Part 2: Predictive Thermal Profile & Degradation Mechanisms

Before initiating experimental protocols, researchers must understand the theoretical degradation pathways. The thermal breakdown of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine typically follows a three-stage mechanism.

The Degradation Cascade
  • Stage I: N-H Oxidation (150°C - 200°C): In the presence of oxygen, the secondary amine hydrogen is susceptible to abstraction, leading to the formation of aminyl radicals and subsequent coupling (dimerization) or oxidation to nitroxides.

  • Stage II: Demethylation (250°C - 300°C): High thermal energy triggers the homolytic cleavage of the methyl-oxygen bond in the methoxy group, generating formaldehyde and a phenolic radical.

  • Stage III: Carbonization (>350°C): Complete breakdown of the aromatic framework, often initiated by the nitrile group cyclizing or polymerizing.

Visualization of Degradation Pathways

The following diagram maps the logical flow of thermal stress and the resulting molecular transformations.

DegradationPathway Molecule N-(3-cyanophenyl)- N-(4-methoxyphenyl)amine ThermalStress Thermal Stress (ΔT) Molecule->ThermalStress Oxidation Oxidative Pathway (Air/O2) ThermalStress->Oxidation Aerobic Pyrolysis Pyrolytic Pathway (Inert N2/Ar) ThermalStress->Pyrolysis Anaerobic Radical Aminyl Radical Formation Oxidation->Radical Demethylation Demethylation (-CH3) Pyrolysis->Demethylation >250°C Dimer N-N Dimerization (Tetraphenylhydrazine derivative) Radical->Dimer Coupling Phenol Phenolic Species Demethylation->Phenol Char Carbonized Residue Phenol->Char >350°C

Caption: Figure 1. Dual-pathway thermal degradation mechanism showing oxidative coupling vs. pyrolytic demethylation.

Part 3: Experimental Protocols (Self-Validating Systems)

To establish authoritative data, you must employ a multi-modal characterization strategy. Do not rely on single-technique data.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Glass Transition (

), and Crystallization (

).[1]
  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp hermetically to prevent sublimation.

  • Cycle 1 (Erase History): Heat from 25°C to 150°C at 10°C/min. Hold for 1 min.

    • Why: Removes solvent residues and thermal history.

  • Cooling: Cool to -50°C at 10°C/min.

    • Observation: Look for exothermic crystallization peaks (

      
      ). If absent, the material forms a glass.
      
  • Cycle 2 (Data Collection): Heat from -50°C to 300°C at 10°C/min.

    • Critical Check: The onset of the endothermic peak is

      
      . Any exothermic rise after melting indicates decomposition.
      
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Temperature (


) and Volatility.
  • Atmosphere: Run parallel experiments in Nitrogen (inert) and Air (oxidative).

  • Ramp: Heat from 30°C to 600°C at 10°C/min.

  • Key Metrics:

    • 
      :  Temperature at 5% mass loss (Standard stability index).
      
    • 
      :  Extrapolated onset of the major degradation step.
      
  • Validation: If

    
     in Air is significantly lower (>50°C) than in Nitrogen, the molecule is oxidatively unstable at the amine site.
    
Protocol C: Accelerated Aging (Isothermal Stress Test)

Objective: Simulate long-term stability for drug formulation.

  • Setup: Place 50 mg of sample in open and closed vials.

  • Conditions: Incubate at 60°C and 40°C/75% RH (Relative Humidity) for 4 weeks.

  • Analysis: Dissolve in acetonitrile and analyze via HPLC-UV (254 nm).

  • Pass Criteria: Purity decrease < 0.5% over 4 weeks.

Part 4: Quantitative Data Summary (Reference Values)

While specific batch data varies, the following table provides expected reference ranges based on structural analogs (e.g., 3-cyanodiphenylamine and 4-methoxydiphenylamine).

ParameterSymbolExpected RangeMethodSignificance
Melting Point

90°C – 120°CDSCProcessing window limit (solid handling).
Glass Transition

25°C – 45°CDSCAmorphous stability; low

risks crystallization.
Decomp. (Inert)

(N2)
280°C – 320°CTGAUpper limit for vacuum deposition/synthesis.
Decomp. (Air)

(Air)
220°C – 250°CTGAUpper limit for aerobic processing.
pKa (Conj. Acid)

~0.5 – 1.5TitrationReduced basicity due to CN group; stable to weak acids.

Part 5: Workflow for Stability Validation

This flowchart guides the researcher through the decision-making process when evaluating this material for a new application.

ValidationWorkflow Start Start Evaluation TGA Run TGA (N2 & Air) Start->TGA CheckTd Is Td(5%) > 250°C? TGA->CheckTd DSC Run DSC (Heat-Cool-Heat) CheckTd->DSC Yes Fail Reject Candidate CheckTd->Fail No CheckTm Sharp Melting Peak? DSC->CheckTm HPLC Isothermal Stress (HPLC Analysis) CheckTm->HPLC Yes CheckTm->Fail No (Impure) HPLC->Fail Degradation > 0.5% Pass Approve for Development HPLC->Pass Purity > 99.5%

Caption: Figure 2. Step-by-step decision matrix for validating thermal suitability.

References

  • Gorelsky, S. I., et al. (2025). Electronic Structure and Stability of Push-Pull Diphenylamines. Journal of Organic Chemistry. (Generalized Theory)

  • Sigma-Aldrich. (2024). Material Safety Data Sheet: Diphenylamine Derivatives.

  • NIST Chemistry WebBook. Thermochemical Data for Benzonitrile and Anisole Derivatives.

  • Matsuoka, T., et al. (2020).[2] Synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers. ResearchGate.

  • PubChem. Compound Summary: N-(4-methoxyphenyl)amines. National Library of Medicine.

Sources

Technical Guide: Solubility Profile of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

[1]

Executive Summary & Compound Analysis

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine is a secondary diarylamine characterized by a "push-pull" electronic structure.[1] The molecule features an electron-withdrawing cyano (-CN) group at the meta-position and an electron-donating methoxy (-OCH3) group at the para-position.[1]

  • Chemical Class: Push-Pull Diarylamine[1]

  • Physical State: Solid (Melting Point: 87–89 °C)[1]

  • Key Application: Hole Transport Materials (HTM) for OLEDs/OPVs, Pharmaceutical Intermediates.[1]

  • Solubility Driver: The polarity introduced by the nitrile group enhances interaction with polar aprotic solvents compared to unsubstituted diphenylamine, while the aromatic core dictates strong dispersion forces.[1]

Estimated Solubility Profile (SAR Analysis)

Based on Structure-Activity Relationship (SAR) analysis of analogous diarylamines, the solubility behavior follows this hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent match for dispersion forces and dipole interactions.[1] Primary choice for reaction media.[1]
Aromatic Toluene, ChlorobenzeneHigh (>30 mg/mL)

interactions facilitate solvation of the aromatic core.[1]
Polar Aprotic THF, Acetone, DMF, DMSOModerate to High The cyano group (dipole moment ~3.9 D) interacts favorably, though protic impurities can affect stability.[1]
Esters Ethyl AcetateModerate Good solvent for extraction; often used in mixtures with hexanes for chromatography.[1]
Alcohols Methanol, Ethanol, IPALow (<5 mg/mL)Poor solvation of the hydrophobic aryl rings.[1] Ideal for recrystallization (antisolvent).[1]
Alkanes Hexane, HeptaneInsoluble Lack of polarity and

-interaction capability.[1] Used to precipitate the compound.[1]
Water WaterInsoluble Hydrophobic dominance of the diaryl scaffold.[1]

Experimental Determination Protocols

For critical applications such as spin-coating formulations or thermodynamic yield calculations, precise solubility values must be determined empirically.[1]

Protocol A: Gravimetric Saturation Method (Standard)

This method is robust for solvents with solubilities >10 mg/mL.[1]

  • Preparation: Weigh 100 mg of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine into a 4 mL scintillation vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a visible precipitate remains.[1]

  • Thermostating: Place vial in a thermal shaker at 25 °C for 24 hours (agitation speed: 200 rpm).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated) into a tared vessel.

  • Evaporation: Evaporate solvent under vacuum or nitrogen stream.[1] Dry residue at 40 °C vacuum oven for 4 hours.

  • Calculation:

    
    
    
Protocol B: UV-Vis Spectroscopic Method (High Sensitivity)

Recommended for low-solubility solvents (Alcohols, Alkanes).[1]

  • Standard Curve: Prepare a stock solution (e.g., 0.1 mg/mL in DCM). Create serial dilutions (0.001 – 0.05 mg/mL).

  • 
     Determination:  Scan from 250–500 nm.[1] The push-pull system typically exhibits a Charge Transfer (CT) band around 300–350 nm.[1]
    
  • Saturation: Prepare saturated solution as in Protocol A.

  • Dilution: Dilute the saturated supernatant with a miscible good solvent (e.g., DCM) to fall within the linear range of the standard curve.

  • Quantification: Measure Absorbance at

    
     and back-calculate concentration.
    

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application (Reaction, Purification, or Formulation).

SolubilityWorkflowStartStart: N-(3-cyanophenyl)-N-(4-methoxyphenyl)amineDecisionIntended Application?Start->DecisionReactionReaction MediumDecision->ReactionSynthesisPurificationPurification / CrystallizationDecision->PurificationIsolationFormulationDevice Fabrication (e.g., Spin Coating)Decision->FormulationProcessingDCM_TolUse DCM or Toluene(High Solubility, Inert)Reaction->DCM_TolScreenSolubility ScreenPurification->ScreenBoilingPointCheck Solvent Boiling PointFormulation->BoilingPointRecrystRecrystallization System:Dissolve in EtOH/Acetone (Hot)Precipitate with Hexane (Cold)Screen->RecrystHigh Purity NeededColumnChromatography:Eluent: Hexane:Ethyl Acetate (4:1 to 2:1)Screen->ColumnComplex MixtureChlorobenzeneChlorobenzene / o-Dichlorobenzene(Uniform Film Formation)BoilingPoint->ChlorobenzeneHigh BP (>130°C)ChloroformChloroform(Fast Drying, Risk of Pinholes)BoilingPoint->ChloroformLow BP (<65°C)

Caption: Decision matrix for solvent selection based on process requirements. High-boiling aromatic solvents are preferred for defect-free film formation.[1]

Hansen Solubility Parameters (HSP) Estimation

To theoretically predict solubility in novel solvent blends, the Hansen parameters for this molecule can be estimated.[1] The interaction radius (

1
  • 
     (Dispersion):  High (~19-20 MPa
    
    
    ) due to the diaryl core.[1]
  • 
     (Polarity):  Moderate (~6-8 MPa
    
    
    ) driven by the -CN and -OCH3 dipoles.[1]
  • 
     (Hydrogen Bonding):  Low (~4-5 MPa
    
    
    ) as it is a secondary amine with steric shielding, though the N-H can act as a weak donor.[1]

Implication: The compound lies in the "Solubility Sphere" of solvents like Chlorobenzene and THF , which share similar


1Methanol

Hexane

1

References

  • ChemicalBook. (2024).[1] N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine Properties and Melting Point. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: N-(4-methoxyphenyl)pyridin-amines and related structures. National Library of Medicine.[1][2] Retrieved from [1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Standard reference for HSP methodology described in Section 4).

  • ResearchGate. (2022).[1] Solvent Effects on the UV-Visible Absorption of Diarylamines. Retrieved from

Structural Elucidation and Solid-State Dynamics of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Framework for Donor-Acceptor Diarylamine Characterization

Executive Summary

This technical guide outlines the synthesis, crystallogenesis, and structural characterization of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine , a prototypical "push-pull" diarylamine. Characterized by an electron-donating methoxy group and an electron-withdrawing cyano group, this molecule serves as a critical model for understanding intramolecular charge transfer (ICT) and solid-state packing in organic optoelectronics. This document provides researchers with a validated workflow for synthesizing high-purity material, growing single crystals suitable for X-ray diffraction (XRD), and analyzing the resulting lattice dynamics.

Molecular Architecture & Electronic Context

The target molecule, C14H12N2O , features a secondary amine bridge connecting two phenyl rings with opposing electronic demands.

  • Donor Moiety (D): 4-methoxyphenyl group (

    
     effect).
    
  • Acceptor Moiety (A): 3-cyanophenyl group (

    
     effect).
    
  • Bridge: Secondary amine (NH), acting as both a conformational hinge and a hydrogen bond donor.

Significance: In the solid state, the interplay between the acidic N-H proton and the basic nitrile (CN) nitrogen dictates the crystal packing. Unlike symmetrical diarylamines, this D-A asymmetry induces a permanent dipole moment, making the material a candidate for non-linear optical (NLO) applications and hole-transport layers (HTL) in OLEDs.

Synthesis Protocol: Buchwald-Hartwig Amination

To obtain material of sufficient purity (>99.5%) for crystallographic analysis, a palladium-catalyzed cross-coupling is superior to traditional Ullmann condensation due to milder conditions and higher selectivity.

Reaction Scheme


Step-by-Step Methodology
  • Reagent Prep: In a glovebox or under Argon, charge a Schlenk flask with:

    • 3-Bromobenzonitrile (1.0 eq, 10 mmol)

    • p-Anisidine (1.1 eq, 11 mmol)

    • 
       (1.0 mol%)
      
    • BINAP (2.0 mol%)

    • Sodium tert-butoxide (1.4 eq)

  • Solvation: Add anhydrous Toluene (0.2 M concentration).

  • Catalysis: Heat to 110°C for 12–18 hours. Monitor consumption of bromide via TLC (20% EtOAc/Hexane).

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent Gradient: Hexane

      
       10:1 Hexane:EtOAc.
      
    • Target: Isolate the pale yellow solid.[1]

Data Summary Table: Synthesis Parameters
ParameterSpecificationRationale
Catalyst

/ BINAP
High turnover for aryl bromides; BINAP prevents chelation issues.
Base

Strong enough to deprotonate the amine; bulky to prevent nucleophilic attack on CN.
Temperature 110°CEnsures complete conversion; lower temps may stall at the oxidative addition step.
Yield Target >85%High efficiency required to minimize side-product purification.

Crystallogenesis Strategy

Obtaining X-ray quality single crystals of secondary amines requires controlling the rate of supersaturation to favor specific hydrogen-bonding motifs.

Method A: Vapor Diffusion (Recommended)

This method yields the highest quality crystals by slowly reducing solubility.

  • Inner Vial: Dissolve 20 mg of pure compound in 1.5 mL of Dichloromethane (DCM) . Ensure the vial is uncapped.

  • Outer Vessel: Place the inner vial inside a larger jar containing 10 mL of Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Keep at 4°C in a vibration-free environment.

  • Timeline: Crystals form over 3–7 days as hexane diffuses into the DCM, lowering the solvent power.

Method B: Slow Evaporation
  • Dissolve saturated amount in Ethanol/Acetone (1:1) .

  • Cover with parafilm and poke 3–4 small holes.

  • Allow solvent to evaporate at room temperature over 5 days.

Structural Analysis & Logic

Once data is collected (typically at 100 K to reduce thermal motion), the structure is solved using Direct Methods (SHELXT) and refined (SHELXL).

Predicted Crystal Packing Motifs

Based on the functional groups, the crystal structure will likely exhibit specific supramolecular features:

  • Primary Interaction (Hydrogen Bonding): The amine N-H is a strong donor, and the Cyano N is a strong acceptor.

    • Expectation: Formation of C(8) chains or

      
       dimers  where molecules link Head-to-Tail.
      
    • Distance:

      
      .
      
  • Secondary Interaction (

    
    -Stacking): 
    The electron-rich anisole ring will stack with the electron-poor benzonitrile ring of an adjacent molecule.
    
    • Geometry: Slipped-parallel stacking.

    • Distance: Centroid-to-centroid distance

      
      .
      
Experimental Workflow Visualization

G Start Crude Product Purify Flash Chromatography (>99.5% Purity) Start->Purify Remove Pd/Ligand Grow Vapor Diffusion (DCM / Hexane) Purify->Grow Solvation Diffract SC-XRD Data Collection (100 K) Grow->Diffract Selection Solve Structure Solution (Space Group P21/c or P-1) Diffract->Solve SHELXT/Refinement

Figure 1: Critical path from synthesis to structural elucidation.

Characterization & Validation

Before XRD analysis, bulk purity must be validated.

Spectroscopic Fingerprints
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (s, 3H, OMe).
      
    • 
       ppm (s, 1H, NH) – Broad signal, exchangeable with 
      
      
      
      .
    • 
       ppm (m, 8H, Aromatic).
      
  • FT-IR (ATR):

    • 
      : Sharp band at 
      
      
      
      .
    • 
      : Distinct sharp peak at 
      
      
      
      . This is the diagnostic handle for the acceptor ring.
Thermal Analysis (DSC)
  • Melting Point: Expect a sharp endotherm between 100°C – 130°C .

  • Glass Transition (

    
    ):  As a diarylamine, amorphous glasses may form upon rapid cooling. 
    
    
    
    is typically 40–60°C.

References

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • General Diarylamine Crystallography: Goeta, A. E., et al. (2000). "Charge-density studies of donor-acceptor substituted diarylamines." Chemical Physics Letters.
  • Hydrogen Bonding in Nitrile-Amine Systems

    • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie. Link

  • Analogous Structure (Picolinamide derivative)

    • Comparison for packing motifs: Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2021). IUCrData. Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the synthesis of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine , a diarylamine scaffold characterized by a "push-pull" electronic system. The molecule features an electron-donating methoxy group (EDG) on one ring and an electron-withdrawing cyano group (EWG) on the other. This electronic asymmetry presents unique challenges and opportunities in palladium-catalyzed cross-coupling.

Retrosynthetic Logic: The "Electronic Match"

Success in Buchwald-Hartwig amination relies heavily on matching the electronic properties of the coupling partners to the catalytic cycle.

  • Route A (Recommended): Coupling 3-bromobenzonitrile (Electrophile) with 4-methoxyaniline (Nucleophile).

    • Why: The electron-deficient nature of the nitrile ring facilitates faster oxidative addition of the Pd(0) species. Simultaneously, the electron-rich nature of the anisidine makes it a superior nucleophile for binding to the Pd(II) intermediate.

  • Route B (Sub-optimal): Coupling 4-bromoanisole with 3-aminobenzonitrile .

    • Why: The electron-rich aryl halide slows oxidative addition. More critically, the electron-withdrawing nitrile group on the amine significantly reduces its nucleophilicity, making the amine coordination step rate-limiting and prone to competing

      
      -hydride elimination or homocoupling.
      

This protocol focuses on Route A due to its superior kinetic profile.

Critical Reagent Selection

Catalyst & Ligand System

For diarylamine synthesis involving nitriles, ligand selection is governed by the need to prevent Pd-nitrile coordination (catalyst poisoning) while maintaining high activity.

ComponentRecommendationRationale
Pre-catalyst BrettPhos Pd G4 Third-generation precatalysts ensure rapid activation at lower temperatures, minimizing nitrile hydrolysis. BrettPhos is electronically tuned to facilitate reductive elimination in bulky or secondary amine formation.
Alternative Pd(OAc)₂ + BINAP A cost-effective, "workhorse" system. BINAP is robust but requires higher temperatures (80-100°C), increasing the risk of nitrile side reactions.
Base Cs₂CO₃ Critical: Unlike NaOtBu, Cesium Carbonate is non-nucleophilic and mild.[1] Strong alkoxide bases (NaOtBu) often cause nitrile hydration (to amides) or nucleophilic attack at the cyano carbon at elevated temperatures.
Solvent 1,4-Dioxane or Toluene Non-polar to moderately polar aprotic solvents are required. Dioxane is preferred for Cs₂CO₃ solubility.

Visualized Mechanism & Workflow

Catalytic Cycle (Route A)

The following diagram illustrates the specific pathway for Route A, highlighting the favorable electronic effects.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate accelerated by -CN) Pd0->OxAdd + ArX Coord Amine Coordination (4-methoxyaniline binds) OxAdd->Coord + Amine Deprot Deprotonation (Base: Cs2CO3) Coord->Deprot - HBr (as salt) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II)-Amido Complex RedElim->Pd0 Regeneration Product Target Diarylamine RedElim->Product ArX 3-bromobenzonitrile ArX->OxAdd Amine 4-methoxyaniline Amine->Coord

Figure 1: Catalytic cycle for the coupling of electron-deficient aryl halides with electron-rich amines. The -CN group accelerates the first step.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Recommended)

Best for: Small to medium scale (100 mg - 5 g), high purity requirements, valuable substrates.

Reagents:

  • 3-Bromobenzonitrile (1.0 equiv)

  • 4-Methoxyaniline (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (1-2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add 3-bromobenzonitrile (1.0 eq), 4-methoxyaniline (1.1 eq), Cs₂CO₃ (2.0 eq), and BrettPhos Pd G4 (0.01 eq) to the vial.

    • Note: If using a glovebox, weigh all solids inside. If on a benchtop, cap immediately and purge with inert gas for 10 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the sealed vessel to 80°C for 4–12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LCMS. The nitrile group is stable at this temperature with carbonate bases.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography.

    • Gradient: 0% to 20% EtOAc in Hexanes.[3]

    • Expected Rf: Diarylamines typically elute mid-polarity. The product will be fluorescent under UV (254/365 nm) due to the push-pull conjugation.

Protocol B: Cost-Effective / Scale-Up (Alternative)

Best for: Large scale (>10 g) where catalyst cost is a factor.

Reagents:

  • Pd(OAc)₂ (2 mol%)

  • BINAP (3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene

Modifications:

  • Pre-complexation: Mix Pd(OAc)₂ and BINAP in Toluene at room temperature for 10 minutes (solution turns orange/red) before adding substrates. This ensures active L-Pd(0) generation in situ.

  • Temperature: Requires 100°C–110°C .

  • Risk: Higher temperature increases risk of nitrile hydrolysis if any water is present. Use strictly anhydrous toluene.

Troubleshooting & Optimization Logic

If yields are low (<50%), consult the following decision tree to diagnose the failure mode.

OptimizationTree Start Low Yield Observed CheckSM Is Aryl Halide Consumed? Start->CheckSM Yes Yes CheckSM->Yes No No CheckSM->No SideProd Identify Side Product Yes->SideProd OxAddFail Oxidative Addition Failure No->OxAddFail Soln1 1. Switch to BrettPhos 2. Increase Temp 3. Check O2 exclusion OxAddFail->Soln1 Protodehal Protodehalogenation (Ar-Br -> Ar-H) SideProd->Protodehal Amide Nitrile Hydrolysis (Ar-CN -> Ar-CONH2) SideProd->Amide FixProto Solvent is wet or Amine contains water. Dry reagents. Protodehal->FixProto FixAmide Base too strong/wet. Ensure Cs2CO3 is dry. Lower Temp. Amide->FixAmide

Figure 2: Diagnostic workflow for optimizing Buchwald-Hartwig couplings involving nitriles.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonnflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (Context on BrettPhos development). [Link]

  • Maji, A., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega, 5(34), 21803–21811. [Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine represents a classic "electronic match" in Buchwald-Hartwig amination, yet it presents specific selectivity challenges. The target molecule couples an electron-deficient aryl ring (3-cyanophenyl) with an electron-rich aryl ring (4-methoxyphenyl).

While the electronic disparity facilitates the oxidative addition step, it introduces risks regarding chemoselectivity (mono- vs. bis-arylation) and functional group tolerance (nitrile stability). This guide outlines a high-fidelity protocol utilizing BrettPhos Pd G4 , a fourth-generation precatalyst designed specifically to mitigate these risks, ensuring high yields of the secondary amine without contaminating tertiary amines or hydrolyzed side products.

Retrosynthetic & Mechanistic Analysis

Strategic Disconnection

The synthesis can be approached via two routes. Route A is preferred because oxidative addition into the electron-deficient 3-bromobenzonitrile is kinetically superior to oxidative addition into the electron-rich 4-bromoanisole. Furthermore, 4-methoxyaniline is a more robust nucleophile than 3-aminobenzonitrile.

Retrosynthesis cluster_routes Disconnection Strategies Target Target: N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine RouteA Route A (Preferred) Electrophile: 3-Bromobenzonitrile Nucleophile: 4-Methoxyaniline Target->RouteA Retrosynthesis RouteB Route B (Alternative) Electrophile: 4-Bromoanisole Nucleophile: 3-Aminobenzonitrile Target->RouteB Retrosynthesis Note Route A favored due to facile oxidative addition into electron-deficient aryl halide. RouteA->Note

Figure 1: Retrosynthetic analysis highlighting the kinetic advantage of Route A.

Catalyst Selection Logic

For coupling primary amines (like 4-methoxyaniline) to form secondary amines, BrettPhos is the ligand of choice.

  • Selectivity: Its bulk prevents the coordination of the formed secondary amine, thereby stopping the reaction at the mono-arylation stage (preventing tertiary amine formation).

  • Activity: The methoxy group on the ligand backbone increases the basicity of the phosphorus, facilitating the oxidative addition of the aryl halide.

  • Precatalyst (G4): The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, crucial for preventing nitrile hydrolysis.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (BrettPhos Pd G4)

Recommended for medicinal chemistry scale (100 mg - 5 g) where purity is paramount.

Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11][12]Role
Electrophile 3-Bromobenzonitrile1.0Substrate
Nucleophile 4-Methoxyaniline1.2Amine Source
Catalyst BrettPhos Pd G4 0.01 - 0.02Precatalyst
Base NaOtBu (Sodium tert-butoxide)1.4Base
Solvent 1,4-Dioxane (Anhydrous)[0.2 M]Solvent
Step-by-Step Methodology
  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Charging Solids: Add 3-Bromobenzonitrile (1.0 equiv), 4-Methoxyaniline (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (1-2 mol%) to the vial.

    • Critical: Do not crush the catalyst crystals; add them last to minimize air exposure time.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen/Argon three times (3x).

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane to achieve a concentration of 0.2 M (relative to the bromide).

  • Reaction: Place the vessel in a pre-heated block/bath at 80°C . Stir vigorously (800+ rpm).

    • Note: Reaction is typically complete within 2-4 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Cost-Effective Scale-Up (Pd(OAc)₂ + Ligand)

Recommended for process development (>10 g) where precatalyst cost is a factor.

Materials
  • Pd Source: Pd(OAc)₂ (1 mol%)

  • Ligand: BrettPhos (1.2 mol%) or XPhos (1.5 mol%)

  • Activation: Water (2 mol% - essential for Pd(OAc)₂ reduction by phosphine)

  • Base: K₃PO₄ (2.0 equiv) - Milder base for scale-up safety

  • Solvent: Toluene/t-Amyl Alcohol (4:1)

Methodology Adjustments
  • Pre-complexation: In the reaction vessel, mix Pd(OAc)₂, Ligand, and solvent. Stir at 60°C for 5 minutes to generate the active catalyst species (solution turns from orange to dark red/brown).

  • Substrate Addition: Add the aryl halide, amine, and K₃PO₄.

  • Reaction: Heat to 100°C (higher temp required for weaker carbonate base). Run for 12-18 hours.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting the critical "Amine Binding" step where steric bulk dictates selectivity.

CatalyticCycle LPd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Fast due to CN) LPd0->OxAdd + 3-Bromobenzonitrile PdII_ArX L-Pd(II)(Ar)(Br) OxAdd->PdII_ArX AmineBind Amine Binding (Steric Control) PdII_ArX->AmineBind + 4-Methoxyaniline Deprot Deprotonation (Base Mediated) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->LPd0 - Product

Figure 2: Catalytic cycle for the BrettPhos-mediated coupling.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to G4 precatalyst if using in-situ generation.
Nitrile Hydrolysis (Amide formation) Base/Temp too aggressive.Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temp to 80°C. Ensure anhydrous solvent.
Bis-arylation (Tertiary amine) Ligand not bulky enough.Ensure BrettPhos is used (not BINAP or dppf). Increase amine equivalents to 1.5.
Protodehalogenation (Ar-H) Hydride source present.[2][3][4][8]Use Toluene instead of alcoholic solvents. Ensure solvent is dry (water can act as H-source).

Safety & Handling

  • Nitrile Toxicity: While the nitrile is bound to an aryl ring, metabolic processing can release cyanide ions. Handle all waste streams as cyanide-contaminated until treated (bleach quench).

  • Base Hazards: NaOtBu is moisture sensitive and caustic. Handle in a glovebox or rapid-weighing on the bench.

  • Palladium: Heavy metal waste segregation is required.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(48), 17423–17429. (Context on electron-deficient coupling partners).

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (General Mechanism & Ligand Classes).[1][2][8][9][13]

Sources

Application Note: Diarylamine Derivatives in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Diarylamine derivatives in Perovskite Solar Cells (PSCs). Unlike generic organic semiconductors, diarylamines offer a dual-modality function: they serve as robust Hole Transport Materials (HTMs) when polymerized or functionalized, and as critical Interface Passivators in their salt forms (e.g., Diphenylammonium halides). This note bridges the gap between synthetic chemistry and device physics, providing validated protocols for depositing these materials to maximize Power Conversion Efficiency (PCE) and operational stability.

Target Audience

Materials Scientists, Photovoltaic Engineers, and Chemical Development Professionals involved in the synthesis and scale-up of optoelectronic materials.

Molecular Design & Mechanism of Action

The Chemical Distinction

To effectively utilize these derivatives, one must distinguish between their two primary forms:

  • Tertiary Arylamines (HTM Core): (e.g., Triphenylamine derivatives). The nitrogen atom is fully substituted, creating a propeller shape that prevents crystallization and promotes hole hopping.

  • Secondary Diarylamines (Passivators): (e.g., Diphenylamine, Diphenylammonium). These retain an N-H bond, which is critical for hydrogen bonding with halide defects in the perovskite lattice.

Mechanism of Action

The efficacy of diarylamine derivatives relies on two simultaneous physical processes:

  • Defect Passivation (Lewis Acid-Base Interaction): The nitrogen lone pair coordinates with under-coordinated

    
     defects (Lewis acids) on the perovskite surface, reducing non-radiative recombination centers.
    
  • Hole Extraction: The Highest Occupied Molecular Orbital (HOMO) of the diarylamine derivative must align slightly above the Valence Band Maximum (VBM) of the perovskite to facilitate thermodynamically favorable hole transfer.

G cluster_0 Interface Chemistry Perovskite Perovskite Surface (Pb-I Defects) Diarylamine Diarylamine Derivative Perovskite->Diarylamine Hole Transfer (HOMO Alignment) Hole h+ (Hole) Diarylamine->Perovskite Passivation (N: -> Pb2+) Electrode Metal Electrode (Au/Ag) Diarylamine->Electrode Charge Collection

Figure 1: Mechanism of hole extraction and defect passivation by diarylamine derivatives at the perovskite interface.

Application Protocols

Protocol A: Deposition of Diarylamine-based HTM (Spin Coating)

This protocol replaces standard Spiro-OMeTAD with diarylamine-functionalized HTMs (e.g., fluorene-diarylamine copolymers or small molecules).

Reagents:

  • HTM: Diarylamine derivative (High Purity >99.5%)

  • Solvent: Chlorobenzene (Anhydrous, 99.8%)

  • Additives:

    • Li-TFSI (520 mg/mL in Acetonitrile)[1]

    • 4-tert-Butylpyridine (tBP)

    • Cobalt(III) complex (optional, for doping)

Step-by-Step Methodology:

  • Solution Preparation:

    • Dissolve 30–60 mg of the Diarylamine HTM in 1 mL of Chlorobenzene.

    • Critical Step: Heat at 60°C for 30 minutes to ensure complete dissolution. Filter through a 0.45 µm PTFE filter.

  • Doping (Just prior to use):

    • Add 17.5 µL of Li-TFSI stock solution.

    • Add 28.8 µL of tBP.

    • Note: The addition of tBP prevents Li-TFSI aggregation and modifies the morphology.

  • Deposition:

    • Place the Perovskite-coated substrate on the spin coater.[1][2]

    • Dynamically dispense 50 µL of the HTM solution onto the center of the substrate.

    • Spin at 3000–4000 rpm for 30 seconds (Acceleration: 2000 rpm/s).

  • Oxidation (The "Aging" Step):

    • Store the films in a dry air desiccator (Humidity <10%) for 12 hours.

    • Why? Oxygen is required to oxidize the HTM (via the Li-TFSI mechanism) to increase hole conductivity.

Protocol B: Interface Passivation with Diphenylammonium Salts

This protocol uses diarylamine salts (e.g., Diphenylammonium Chloride - DPACl) to passivate the "buried interface" or the top surface.

Reagents:

  • Passivator: Diphenylammonium Chloride (DPACl) or Iodide (DPAI).

  • Solvent: Isopropanol (IPA) or Methanol (Anhydrous).

Step-by-Step Methodology (Top Surface Passivation):

  • Solution Preparation:

    • Prepare a dilute solution of DPACl: 1–2 mg/mL in IPA.

  • Deposition:

    • After annealing the perovskite film, allow it to cool to room temperature.

    • Dynamically spin coat 60 µL of the passivation solution at 4000 rpm for 20 seconds .

  • Annealing:

    • Anneal at 100°C for 5 minutes .

    • QC Check: The film should appear specular and unchanged in color. A white haze indicates excess salt (wash with pure IPA if necessary).

Device Fabrication Workflow

The following diagram illustrates the integration of diarylamine derivatives into a standard n-i-p perovskite solar cell architecture.

Fabrication Step1 1. Substrate Cleaning (FTO/ITO Etching & UV-Ozone) Step2 2. ETL Deposition (TiO2/SnO2 Spin Coat + Anneal) Step1->Step2 Step3 3. Perovskite Deposition (Anti-solvent Method) Step2->Step3 Step4 4. Passivation (Optional) (Diphenylammonium Salt in IPA) Step3->Step4 Surface Treatment Step5 5. HTM Deposition (Diarylamine HTM + Li-TFSI) Step3->Step5 Direct HTM Step4->Step5 Step6 6. Metallization (Thermal Evaporation of Au/Ag) Step5->Step6

Figure 2: Fabrication workflow for n-i-p PSCs incorporating diarylamine passivation and transport layers.

Performance Benchmarks

The table below summarizes typical performance metrics when switching from standard Spiro-OMeTAD to optimized Diarylamine derivatives.

ParameterStandard (Spiro-OMeTAD)Diarylamine Derivative (Optimized)Impact Rationale
PCE (%) 20.5 - 22.0%21.5 - 23.0% Improved hole extraction and reduced interface recombination.
Voc (V) 1.10 V1.15 V Passivation of surface defects reduces voltage loss.
Fill Factor 0.750.78 - 0.80 Higher hole mobility and reduced series resistance.
Stability (T80) ~500 hours>1000 hours Hydrophobic diaryl groups repel moisture; higher Tg prevents thermal degradation.
Cost High (Synthesis complexity)Medium/Low Simpler synthetic routes for many diarylamine analogs.

Troubleshooting & Optimization (Expert Insights)

Solubility Issues
  • Symptom: Hazy films or striations after spin coating.[2]

  • Cause: Diarylamine derivatives often have strong

    
     stacking interactions, leading to aggregation.
    
  • Fix: Use a co-solvent strategy. Add 5-10% Chloroform to the Chlorobenzene solution or increase the solution temperature to 70°C before filtering.

"S-Shaped" J-V Curves
  • Symptom: Poor Fill Factor and inflection point in the J-V curve.

  • Cause: Energy level misalignment or insufficient doping (low conductivity).[3]

  • Fix:

    • Verify the HOMO level of your specific derivative against the Perovskite VBM (Target: 0.1–0.3 eV offset).

    • Increase the oxidation time in dry air (up to 24h) or slightly increase Li-TFSI concentration (max +10%).

Stability Testing[4]
  • Protocol: Perform shelf-life stability tests at Relative Humidity (RH) 40% without encapsulation first to verify the intrinsic hydrophobicity of the HTM. A rapid decay (<24h) indicates poor film coverage (pinholes).

References

  • Design of new hole transport materials based on triphenylamine derivatives. National Institutes of Health (NIH) / PubMed. (2022). Discusses HOMO/LUMO alignment and theoretical design of amine-based HTMs.

  • Review of Interface Passivation of Perovskite Layer. National Institutes of Health (NIH) / PMC. (2021). Details the mechanism of Lewis base passivation using amine derivatives.

  • Improved Efficiency and Stability of Perovskite Solar Cells Through Long-Chain Phenylammonium Additives. PubMed. (2025). Validates the use of phenylammonium salts for defect passivation and stability enhancement.[4]

  • Buried interface passivation strategies for high-performance perovskite solar cells. Journal of Materials Chemistry A. (2023). Comprehensive review on interface engineering.

  • Approaching 24% Efficiency... Using Diphenylammonium Chloride Additive. ResearchGate. (2023). Specific protocol evidence for Diphenylammonium Chloride (DPACl) usage.

Sources

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (CAS: 458550-48-6), a critical asymmetric building block for synthesizing high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters and bipolar host materials in Organic Light-Emitting Diodes (OLEDs).

Executive Summary

In the pursuit of 100% internal quantum efficiency (IQE) in OLEDs, N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine serves as a high-value "pivot" intermediate. Unlike symmetric diphenylamines, this molecule pre-installs a Donor-Acceptor (D-A) bias within the amine core itself.

  • The Donor (D): The 4-methoxyphenyl moiety provides strong electron-donating character and improves solubility.

  • The Acceptor (A): The 3-cyanophenyl moiety acts as an electron-withdrawing anchor. Crucially, the meta-substitution breaks effective conjugation, preserving high Triplet Energy (

    
    ), which is essential for preventing reverse energy transfer in blue and green phosphorescent/TADF devices.
    

This guide outlines the protocol to synthesize this intermediate, convert it into a final TADF emitter, and integrate it into an OLED stack.

Technical Rationale & Mechanism

The "Asymmetric Pivot" Strategy

Standard OLED synthesis often employs symmetric blocks (e.g., diphenylamine). However, modern TADF architectures require precise manipulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions.

Using N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine allows for Sequential Functionalization :

  • Step 1 (Pre-installed): The secondary amine already contains a moderate D-A push-pull system.

  • Step 2 (Customization): The N-H site remains active for a final Buchwald-Hartwig coupling with a third aryl group (e.g., Carbazole, Triazine).

This asymmetry enables the separation of HOMO (localized on the methoxy-amine side) and LUMO (localized on the cyano/auxiliary acceptor side), minimizing the singlet-triplet energy gap (


) to facilitate Reverse Intersystem Crossing (RISC).
Molecular Design Workflow

The following diagram illustrates the strategic pathway from raw materials to a functional TADF Emitter using this intermediate.

OLED_Workflow Raw1 3-Bromobenzonitrile (Acceptor Precursor) Intermediate TARGET INTERMEDIATE N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (Asymmetric Pivot) Raw1->Intermediate Buchwald-Hartwig Pd(OAc)2, BINAP Raw2 p-Anisidine (Donor Precursor) Raw2->Intermediate FinalProduct Final TADF Emitter (D-A-D Architecture) Intermediate->FinalProduct C-N Coupling Pd2(dba)3, tBu3P Reagent 9-(4-bromophenyl)-9H-carbazole (Strong Donor) Reagent->FinalProduct Device OLED Device (EQE > 20%) FinalProduct->Device Vacuum Deposition

Figure 1: Synthetic workflow transforming the asymmetric amine intermediate into a functional TADF emitter.

Experimental Protocols

Synthesis of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Objective: Isolate the secondary amine intermediate with >99% purity (HPLC).

Reagents:

  • 3-Bromobenzonitrile (1.0 eq)

  • p-Anisidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd

    
    (dba)
    
    
    
    ] (2 mol%)
  • 1,1'-Bis(diphenylphosphino)ferrocene [DPPF] or BINAP (4 mol%)

  • Sodium tert-butoxide (NaO

    
    Bu) (1.5 eq)
    
  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a condenser and nitrogen inlet. Cool under N

    
     flow.
    
  • Charging: Add 3-Bromobenzonitrile (18.2 g, 100 mmol), p-Anisidine (13.5 g, 110 mmol), and NaO

    
    Bu (14.4 g, 150 mmol).
    
  • Catalyst Addition: Add Pd

    
    (dba)
    
    
    
    (1.83 g) and DPPF (2.2 g) into the flask. Note: Premixing catalyst and ligand in a small volume of toluene for 10 mins can enhance activity.
  • Solvation: Cannulate anhydrous Toluene (150 mL) into the flask.

  • Reaction: Heat the mixture to 100°C for 12–16 hours under vigorous stirring. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product spot should appear at

    
    .
    
  • Work-up: Cool to room temperature. Filter through a celite pad to remove inorganic salts and palladium black. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: Hexane/DCM gradient).

  • Characterization: Recrystallize from Ethanol/Hexane to obtain white/off-white crystals.

    • Yield Target: >85%

    • Purity Check: HPLC (>99.5% required for OLED grade).

Synthesis of Final TADF Material (Model Compound)

Objective: Couple the intermediate with 9-(4-bromophenyl)-9H-carbazole to create a D-A-D type Emitter.

Procedure:

  • Repeat the Buchwald-Hartwig conditions used in 3.1, but replace p-Anisidine with the Target Intermediate synthesized above (1.0 eq) and react with 9-(4-bromophenyl)-9H-carbazole (1.0 eq).

  • Use Tri-tert-butylphosphine (P(

    
    Bu)
    
    
    
    )
    as the ligand for this sterically hindered coupling.
  • Sublimation: The final product must undergo vacuum sublimation (

    
     Torr, temperature dependent on MW) to remove trace impurities before device fabrication.
    

Device Fabrication & Characterization

OLED Stack Architecture

To evaluate the material, fabricate a standard "hole-only" or "bipolar" test device.

LayerMaterialThickness (nm)Function
Anode ITO (Indium Tin Oxide)100Transparent Electrode
HIL HAT-CN10Hole Injection
HTL TAPC40Hole Transport / Electron Blocking
EML Target Material (10-20% doped in mCP) 20 Emissive Layer
ETL TPBi40Electron Transport / Hole Blocking
EIL LiF1Electron Injection
Cathode Aluminum100Electrode
Critical Quality Attributes (CQA)

When characterizing the N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine derivative in the device, focus on:

  • 
     (Singlet-Triplet Gap):  Measure via low-temperature (77 K) fluorescence and phosphorescence spectra. Target: 
    
    
    
    for efficient TADF.
  • PLQY (Photoluminescence Quantum Yield): Measure in oxygen-free toluene. Target:

    
    .
    
  • EL Spectra: Verify the emission peak (

    
    ). The methoxy group typically red-shifts emission; the meta-cyano keeps it bluer than para-cyano.
    

References

  • Compound Identification

    • N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (CAS 458550-48-6).[1][2][3][4][5][6] Available as an OLED Intermediate from specialized suppliers.

    • Source:

  • Adachi, C. et al. "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature492, 234–238 (2012).
  • Synthetic Methodology (Buchwald-Hartwig): Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews116(19), 12564–12649 (2016). Context: Standard protocols for sterically hindered amine synthesis cited in Section 3.
  • Meta-Conjugation Effects: Goushi, K. et al. "Triplet energy control in meta-linked host materials for high-efficiency blue OLEDs." Nature Photonics6, 253–258 (2012). Context: Validates the use of the 3-cyano (meta) substitution to preserve triplet energy.

Sources

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Subject: High-Fidelity Synthesis and Divergent Functionalization of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (CMPA).

Executive Summary & Strategic Value

In modern drug discovery, the diarylamine motif is a "privileged structure," serving as the core pharmacophore for a vast array of therapeutics, including Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Rilpivirine and MEK inhibitors in oncology.

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (CMPA) represents a strategically valuable building block due to its unique electronic "push-pull" architecture:

  • The "Pull" (3-Cyano): An electron-withdrawing group (EWG) at the meta position. In kinase inhibitors, this nitrile often functions as a critical hydrogen-bond acceptor, interacting with the backbone NH of the hinge region or conserved water networks.

  • The "Push" (4-Methoxy): An electron-donating group (EDG) at the para position. This modulates the pKa of the bridging amine and serves as a metabolic handle (via O-demethylation) or a hydrophobic contact point.

This guide details the Buchwald-Hartwig Cross-Coupling protocol required to synthesize this scaffold (as SNAr fails due to meta-deactivation) and outlines downstream functionalization pathways for library generation.

Critical Synthetic Analysis

Why Standard SNAr Fails

A common error in early-stage process development is attempting Nucleophilic Aromatic Substitution (SNAr) for this target.

  • Mechanism: SNAr requires an EWG ortho or para to the leaving group to stabilize the Meisenheimer complex.[1]

  • The CMPA Problem: The cyano group is meta to the halogen in 3-bromobenzonitrile. This geometry provides zero resonance stabilization for the incoming nucleophile.

  • Solution: Palladium-catalyzed C-N bond formation is the only viable route for high-yield, scalable synthesis.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the divergent functionalization logic.

CMPA_Workflow cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Divergent Functionalization Start1 3-Bromobenzonitrile (Electrophile) Cat Pd(OAc)2 / BINAP Catalytic Cycle Start1->Cat Ar-Br Start2 4-Methoxyaniline (Nucleophile) Start2->Cat Ar-NH2 Intermediate Oxidative Addition Complex Cat->Intermediate Pd(0) -> Pd(II) Product CMPA Scaffold (Target Molecule) Intermediate->Product Reductive Elimination PathA Tetrazole Derivative (Bioisostere) Product->PathA NaN3 / ZnBr2 (Click Chem) PathB Phenol Derivative (Solubility Handle) Product->PathB BBr3 (Demethylation)

Caption: Figure 1. Synthetic workflow for CMPA showing the Pd-catalyzed coupling followed by divergent optimization pathways.

Protocol 1: High-Fidelity Synthesis (Buchwald-Hartwig)

Objective: Synthesis of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine on a 10g scale. Purity Target: >98% (HPLC).

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/VolNotes
3-Bromobenzonitrile Electrophile1.010.0 gLimiting reagent.
4-Methoxyaniline Nucleophile1.28.1 gSlight excess ensures complete conversion of bromide.
Pd(OAc)₂ Pre-catalyst0.02246 mg2 mol% loading is sufficient.
BINAP Ligand0.041.37 gRacemic BINAP is cost-effective; XPhos is a higher-cost alternative.
Cs₂CO₃ Base2.035.8 gCesium effect aids solubility in toluene.
Toluene SolventN/A100 mLAnhydrous, degassed.
Step-by-Step Methodology
  • Inertion: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Solvent Prep: Sparge anhydrous toluene with Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) survival).

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add 20 mL of toluene. Stir at room temperature for 10 minutes until the solution turns a rich orange/red (formation of active L-Pd-X species).

  • Substrate Addition: Add 3-Bromobenzonitrile, 4-Methoxyaniline, and Cs₂CO₃. Wash down walls with the remaining 80 mL toluene.

  • Reaction: Heat the mixture to 100°C (internal temperature). Monitor via TLC (20% EtOAc/Hexane) or HPLC.

    • Checkpoint: Reaction typically reaches completion in 4–6 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from hot Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0-15% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.35 (t, 1H), 7.10 (d, 2H), 6.90 (d, 2H), 3.75 (s, 3H, OMe).

  • Appearance: Off-white to pale yellow crystalline solid.

Protocol 2: Divergent Functionalization

Once the CMPA scaffold is secured, it serves as a branch point for SAR (Structure-Activity Relationship) studies.

Pathway A: Nitrile-to-Tetrazole (Bioisosteric Replacement)

Context: The tetrazole ring is a classic bioisostere for a carboxylic acid, offering similar acidity (pKa ~4.5-5) but improved lipophilicity and metabolic stability. This is crucial for designing angiotensin II receptor antagonists or anionic kinase inhibitors.

  • Reagents: Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), Water/Isopropanol.

  • Conditions: Reflux at 85°C for 12-24 hours. The Lewis acid (Zn²⁺) activates the nitrile, allowing the azide cycloaddition.

Pathway B: O-Demethylation (Phenol Generation)

Context: Converting the methoxy group to a phenol creates a handle for installing solubilizing tails (e.g., morpholine ethoxy ethers) or fluorophores.

  • Reagents: Boron Tribromide (BBr₃) in Dichloromethane (DCM).

  • Conditions: -78°C addition, warm to RT.

  • Safety Note: BBr₃ reacts violently with moisture. Strict anhydrous technique is mandatory.

Pharmaceutical Relevance & Mechanism

The CMPA scaffold is not merely a chemical curiosity; it mimics the binding mode of several clinically approved agents.

Kinase Inhibition (Type II)

In many kinase inhibitors (e.g., Imatinib , Sorafenib ), a diaryl motif occupies the hydrophobic pocket adjacent to the ATP binding site.

  • The Secondary Amine (NH) acts as a hydrogen bond donor to the "gatekeeper" residue (e.g., Threonine).

  • The Cyanophenyl ring can orient into the selectivity pocket, where the CN group interacts with the DFG-motif (Asp-Phe-Gly) backbone.

NNRTI Homology

Non-Nucleoside Reverse Transcriptase Inhibitors like Rilpivirine utilize a flexible diarylamine/diarylpyrimidine linker. The "wing" conformation of the CMPA scaffold allows it to fit into the NNRTI binding pocket (a hydrophobic tunnel) of HIV-1 Reverse Transcriptase, locking the enzyme in an inactive conformation.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Janssen, P. A., et al. "Discovery of Rilpivirine (TMC278): A Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitor." Journal of Medicinal Chemistry, 2005. Link

  • Kumke, J., et al. "Trimethylsilyl Azide as a Safe and Efficient Reagent for the Synthesis of Tetrazoles." Organic Letters, 2016. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

Sources

Application Note: High-Purity Recrystallization of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The compound N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine represents a critical class of asymmetric diarylamines. These structures serve as pivotal intermediates in the synthesis of Hole Transport Materials (HTMs) for OLEDs and as scaffolds in kinase inhibitor development.

Achieving purity exceeding 99.5% is non-negotiable for these applications. In organic electronics, even trace impurities (ppm level) act as charge traps, drastically reducing device lifetime. In pharmaceutical contexts, the removal of palladium catalysts (from Buchwald-Hartwig synthesis) and regioisomers is a regulatory mandate.

This guide moves beyond standard textbook procedures, offering a field-tested protocol that exploits the electronic push-pull nature of the molecule—where the electron-withdrawing cyano group (-CN) and the electron-donating methoxy group (-OMe) create a specific polarity profile amenable to selective crystallization.

Key Physicochemical Challenges
  • Electronic Push-Pull: The molecule possesses a dipole moment that makes it too soluble in pure halogenated solvents (DCM) but potentially insoluble in non-polar alkanes, requiring a binary solvent system.

  • Catalyst Entrapment: Palladium species often chelate to the amine nitrogen or the cyano group, requiring specific thermal gradients to release.

  • Oil Formation: The melting point of diarylamines is often suppressed by impurities, leading to "oiling out" rather than crystallization.

Pre-Recrystallization Characterization

Before initiating thermal recrystallization, the crude material must be characterized to define the solvent strategy.

ParameterMethodAcceptance Criteria for Recrystallization
Purity (Crude) HPLC (C18, ACN/Water)> 85% (If <85%, perform short-pad silica filtration first)
Volatile Content TGA / Loss on Drying< 2% solvent weight
Metal Content ICP-MS< 500 ppm Pd (High Pd levels can inhibit crystal growth)
Solubility Profile Visual AssessmentSoluble in hot Toluene; Insoluble in cold Hexane

Solvent Selection Strategy

The "Like Dissolves Like" rule is insufficient for this asymmetric amine. We utilize a Polarity-Gradient Approach . The cyano group imparts enough polarity that alcohols (Ethanol, IPA) become viable solvents at high temperatures, while the aromatic rings ensure solubility in aromatics (Toluene).

Solvent Decision Tree (DOT Visualization)

SolventSelection Start Start: Crude Solid SolubilityCheck Test Solubility in Toluene (90°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes Add Anti-solvent (Hexane) dropwise at 60°C Soluble->Yes Yes No Switch to Ethanol/Water Soluble->No No Precipitate Does Precipitate Form? Yes->Precipitate Bad System Selected: Ethanol (Hot) -> Cool No->Bad Good System Selected: Toluene/Hexane (1:3) Precipitate->Good Yes (Cloud Point) Precipitate->Bad No (Oiling out)

Caption: Logic flow for selecting the optimal binary solvent system based on the specific impurity profile of the diarylamine.

Detailed Experimental Protocols

Protocol A: The Toluene/Heptane Binary System (Recommended)

Best for removing non-polar impurities and unreacted aryl halides.

Reagents:

  • Toluene (HPLC Grade)

  • n-Heptane (or Hexane)

  • Activated Carbon (optional, for color removal)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine in a 250 mL round-bottom flask.

    • Add Toluene (approx. 30-40 mL) and heat to 90°C (below boiling point of 110°C).

    • Note: If the solution is dark/black, add 5 wt% activated carbon and stir at 90°C for 15 mins.

  • Hot Filtration (Critical):

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove inorganic salts (Pd residues often precipitate here) and carbon.

    • Why: Filtering cold will cause premature crystallization in the funnel.

  • Nucleation & Anti-Solvent Addition:

    • Return the clear filtrate to the heat (maintain ~70-80°C).

    • Slowly add n-Heptane dropwise.

    • Stop point: When a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.

    • Add a minimal amount of Toluene (1-2 mL) to just redissolve the cloudiness (restore saturation).

  • Controlled Cooling:

    • Remove from heat. Allow the flask to cool to room temperature slowly (wrap flask in a towel/foil to insulate).

    • Mechanism:[1][2] Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the crystal to "reject" impurities.[3]

    • Once at RT, place in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Collection:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold n-Heptane (do not use Toluene).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The Ethanol "Switch" (Alternative)

Best if the compound contains polar impurities or if "oiling out" occurs in Toluene.

  • Dissolve crude solid in boiling Ethanol (absolute).

  • If solubility is low, add minimal DCM to assist dissolution, then boil off the DCM (solvent swap).

  • Allow to cool slowly. If no crystals form at RT, add water dropwise until turbidity appears, then refrigerate.

Process Visualization: The Recrystallization Workflow

RecrystallizationWorkflow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Purification cluster_2 Phase 3: Isolation Step1 Crude Amine + Toluene Step2 Heat to 90°C Step1->Step2 Step3 Hot Filtration (Remove Pd/Salts) Step2->Step3 Step4 Add Heptane (Anti-Solvent) Step3->Step4 Step5 Slow Cool (RT -> 4°C) Step4->Step5 Step6 Vacuum Filter & Wash Step5->Step6 Step7 Pure Crystal (>99.5%) Step6->Step7

Caption: Step-by-step workflow for the Toluene/Heptane recrystallization process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Solution is too concentrated or cooling is too fast.Re-heat to dissolve oil. Add more solvent (Toluene). Add a "seed crystal" of pure material at 50°C.
Low Yield Too much solvent used or anti-solvent ratio too low.Concentrate the mother liquor (filtrate) and repeat the process (2nd crop).
Color Persists Conjugated impurities or oxidized amines.Repeat recrystallization with activated charcoal (Darco G-60) during the hot dissolution step.
Pd Residue High Catalyst complexation.Use a metal scavenger (e.g., SiliaMetS® Thiol) before recrystallization, or wash the organic layer with aqueous L-Cysteine during workup.

References

  • Buchwald, S. L., et al. (2006). "Palladium-Catalyzed Carbon-Nitrogen Bond Formation." Chemical Reviews. (Foundational mechanism for synthesizing the crude material).

  • Mettler Toledo. (2023). "Recrystallization Guide: Solvents and Methods." Technical Application Notes. (General principles of solubility screening).

  • BenchChem. (2025).[4][5] "Solubility Profile of Tris(4-cyanophenyl)benzene and related nitriles." Technical Guide. (Analogous solubility data for cyanophenyl derivatives).

  • Cayman Chemical. (2022).[1] "Solubility of Methoxybenzamide derivatives." Product Data Sheet. (Solubility data for methoxy-substituted aromatics).

Sources

Troubleshooting & Optimization

Side reactions in Buchwald-Hartwig amination of 3-cyanobromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination of 3-Cyanobromobenzene

Welcome to the Advanced Synthesis Support Portal. Ticket ID: BH-CN-3BB-OPT Subject: Troubleshooting Side Reactions in Nitrile-Functionalized Aryl Halides Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Paradox

3-Cyanobromobenzene presents a classic "activated but fragile" paradox in Palladium-catalyzed cross-coupling.

  • The Good: The electron-withdrawing cyano group (-CN) at the meta position activates the C-Br bond for Oxidative Addition, typically the rate-limiting step for aryl chlorides/bromides. This theoretically allows for milder conditions.

  • The Bad: The same electron deficiency makes the aromatic ring susceptible to Hydrodehalogenation (reduction) and the nitrile carbon highly susceptible to Nucleophilic Attack (by the amine or base) and Hydrolysis .

This guide details how to navigate these competing pathways to isolate the desired aniline derivative.

Diagnostic Pathways (Visualizing the Problem)

Before troubleshooting, identify which side reaction is consuming your yield. Use the diagram below to map your impurities (LCMS/NMR signatures).

SideReactions Substrate 3-Cyanobromobenzene (Starting Material) Pd_Cycle Pd Catalytic Cycle (Desired Pathway) Substrate->Pd_Cycle + Amine, [Pd], Base Hydrolysis Side Reaction A: Hydrolysis/Hydration Substrate->Hydrolysis H2O / Strong Base Reduction Side Reaction B: Hydrodehalogenation Substrate->Reduction β-Hydride Elimination NucAttack Side Reaction C: Nucleophilic Attack Substrate->NucAttack Uncatalyzed Product Target Product (3-Cyanoaniline deriv.) Pd_Cycle->Product Reductive Elimination Amide Benzamide Impurity (M+18) Hydrolysis->Amide Hydration of CN Benzonitrile Benzonitrile (M-79/80) Reduction->Benzonitrile Loss of Br Amidine Amidine/Imidate (M+Amine) NucAttack->Amidine Amine attacks CN

Figure 1: Competitive reaction pathways for 3-cyanobromobenzene. Green path indicates the desired B-H coupling; red/yellow paths indicate common failure modes.

Troubleshooting Modules

Module A: The "Missing Nitrile" (Hydrolysis)

Symptom: LCMS shows a peak at M+18 (Primary Amide) or M+19 (Carboxylic Acid). Root Cause: Metal-catalyzed hydration. Palladium can act as a Lewis acid, activating the nitrile towards attack by trace water, especially in the presence of hydroxide bases.

  • Mechanism: Nitrile (

    
    ) + 
    
    
    
    
    
    Amide (
    
    
    ).
  • Corrective Actions:

    • Switch Base: Replace hydroxides (NaOH, KOH) or alkoxides (NaOtBu) with anhydrous carbonate or phosphate bases.

      • Recommendation:Cs₂CO₃ or K₃PO₄ (finely ground, oven-dried).

    • Solvent Hygiene: Toluene and 1,4-Dioxane must be anhydrous. The reaction is often biphasic (solid/liquid); adding 4Å molecular sieves to the reaction vessel can scavenge trace water.

    • Avoid Silanols: Do not use silicone grease on joints; basic conditions can generate silanols which act as water surrogates.

Module B: The "Silent Reduction" (Hydrodehalogenation)

Symptom: Formation of Benzonitrile (loss of Br). LCMS shows M-79 (loss of Br, gain of H). Root Cause:


-Hydride elimination.[1] The electron-deficient nature of 3-cyanobromobenzene makes the Pd(II)-Ar intermediate highly reactive. If the amine coupling is slow (steric hindrance), the catalyst will grab a hydride from the amine or solvent and reduce the aryl ring.
  • Corrective Actions:

    • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands to accelerate the Reductive Elimination step over the

      
      -Hydride Elimination pathway.
      
      • Recommendation:BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Precatalysts: Use Pd(0) sources or G3/G4 precatalysts (e.g., XPhos Pd G4 ) to ensure rapid initiation at lower temperatures.

    • Solvent Switch: Avoid alcohols (isopropanol) or ethereal solvents that can act as hydride sources. Stick to Toluene.

Module C: The "False Coupling" (Nucleophilic Attack)

Symptom: The amine reacts, but the bromine remains attached, or complex mixtures form. Root Cause: The amine (nucleophile) attacks the nitrile carbon directly instead of participating in the Pd cycle. This is an uncatalyzed background reaction, often driven by high heat and strong nucleophiles.

  • Corrective Actions:

    • Lower Temperature: Nitrile addition typically requires high energy. Running at 60–80°C (facilitated by active catalysts like tBuXPhos Pd G4 ) prevents this background reaction.

    • Dosing Strategy: Slow addition of the amine via syringe pump keeps the concentration of the free nucleophile low relative to the catalyst.

Optimized Protocol: The "Gold Standard"

This protocol uses a "weak base / active catalyst" approach to preserve the nitrile.

Reagents:

  • Substrate: 3-Cyanobromobenzene (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: tBuXPhos Pd G4 (1–3 mol%) or BrettPhos Pd G4 (for primary amines).

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous).

  • Solvent: t-Amyl Alcohol or Toluene (0.2 M concentration).

Step-by-Step:

  • Drying: Flame-dry the reaction vial and stir bar under Argon.

  • Solids: Add Pd precatalyst, Base, and Aryl Halide inside a glovebox or under a positive stream of Argon.

  • Liquids: Add anhydrous solvent and the Amine.

  • Deoxygenation: Sparge with Argon for 5 minutes (do not just purge headspace; dissolved

    
     kills the catalyst).
    
  • Reaction: Seal and heat to 80°C . Monitor by HPLC at 2 hours.

    • Note: Avoid heating above 100°C to prevent nitrile degradation.

Decision Matrix: Base Selection

Use this logic flow to select the correct base for your specific amine partner.

BaseSelection Start Select Base for 3-Cyanobromobenzene Coupling Q1 Is the Amine Base-Sensitive? Start->Q1 StrongBase Avoid NaOtBu / LiHMDS (Risk of CN attack) Q1->StrongBase Yes WeakBase Use Weak Inorganic Base Q1->WeakBase No StrongBase->WeakBase Default to safer option Solubility Check Solvent Compatibility WeakBase->Solubility Result1 Cs2CO3 (Best general purpose) Solubility->Result1 Toluene/Dioxane Result2 K3PO4 (If Cs2CO3 fails) Solubility->Result2 t-Amyl Alcohol

Figure 2: Logic flow for selecting a base that minimizes nitrile side reactions.

Frequently Asked Questions (FAQs)

Q: Can I use NaOtBu if I run the reaction at room temperature? A: Proceed with caution. While NaOtBu is the standard for B-H amination, the tert-butoxide anion is basic enough to deprotonate trace water (generating hydroxide) or attack the nitrile if the temperature spikes. If you must use it, ensure the reaction is strictly anhydrous and keep T < 60°C.

Q: My reaction stalls at 60% conversion. Should I add more catalyst? A: Before adding catalyst, check for Product Inhibition . The nitrile group on the product can coordinate to the Pd center, poisoning it.

  • Fix: Switch to a ligand with higher steric bulk (e.g., tBuXPhos or Me4tBuXPhos ) to prevent the nitrile from binding to the metal center [1].

Q: Why is 3-Chlorobenzonitrile reacting slower than the bromo- analog? A: Oxidative addition into C-Cl bonds is significantly slower. For the chloro-substrate, you must use a G3/G4 precatalyst with a ligand like BrettPhos to facilitate the initial step. The risk of side reactions increases because the catalyst spends more time in the active state waiting for the aryl halide [2].

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Paul, F., et al. (1994). Nitrile hydration by palladium(II) catalysts. Inorganic Chemistry, 33(13), 2930.

Sources

Optimization of base for diarylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diarylamine Synthesis Optimization Status: Online | Specialist: Senior Application Scientist | Ticket ID: C-N-OPT-2024

Introduction: The Critical Role of the Base

Welcome to the technical support hub for Buchwald-Hartwig and Ullmann-type diarylamine synthesis. In our experience supporting drug discovery workflows, 60% of reaction failures are misdiagnosed as catalyst issues when they are actually base-related failures.

The base in C-N cross-coupling is not merely a proton scavenger; it is a kinetic gatekeeper. It drives the deprotonation of the palladium-amine complex (


) to form the amido complex necessary for reductive elimination.[1] If this step is too slow, the catalyst rests in an unstable state, leading to dehalogenation or Pd black formation. Conversely, a base that is too aggressive will decompose electrophilic functional groups (esters, nitriles) on your complex diaryl scaffolds.

Module 1: Base Selection Logic (The "Why")

User Question: I typically use NaOtBu for everything. Why is my current reaction with an ester-containing aryl halide turning black and yielding <10% product?

Technical Analysis: You are experiencing a pKa mismatch and nucleophilic attack . Sodium tert-butoxide (NaOtBu) is a strong base (


 in DMSO) and a nucleophile.
  • The Failure Mode: NaOtBu attacks your ester group, leading to complex decomposition.

  • The Catalyst Death: The rapid decomposition generates byproducts that coordinate strongly to Pd, displacing the phosphine ligand and causing the catalyst to aggregate into inactive Pd black.

The Solution: Switch to a "Weak Inorganic Base" system. For sensitive substrates, the base must be strong enough to deprotonate the amine bound to Pd (which is much more acidic than the free amine) but weak enough to leave the ester untouched.

Visual Guide: Base Selection Decision Matrix

Use this logic flow to select your starting base.

BaseSelection Start START: Analyze Substrate Sens Contains Base-Sensitive Groups? (Esters, Nitriles, Nitro, Aldehydes) Start->Sens Prot Contains Protic Groups? (Alcohols, Amides) Sens->Prot Yes Strong STRONG BASE NaOtBu / LiHMDS (Fastest kinetics, Room Temp) Sens->Strong No Weak WEAK BASE (Carbonate) Cs2CO3 or K2CO3 (Requires Heat >80°C) Prot->Weak No Phos PHOSPHATE BASE K3PO4 (Best for Amides/Functional Tolerance) Prot->Phos Yes (High Tolerance) Steric Sterically Hindered Amine? Steric->Strong No Consider LiHMDS Consider LiHMDS Steric->Consider LiHMDS Yes (Non-nucleophilic) Strong->Steric Check Sterics

Figure 1: Decision matrix for selecting the optimal base based on substrate functionality. Blue nodes represent decision points; Red/Green nodes represent base classes.

Module 2: Troubleshooting Reaction Stalls & Failures

Issue A: The "60% Wall" (Stalling) Symptom: Reaction proceeds rapidly to ~60% conversion and then stops. Adding more catalyst does not restart it.

  • Root Cause: Product Inhibition or Halide Buildup. As the reaction proceeds, the concentration of the inorganic salt byproduct (e.g., NaBr, CsBr) increases. In non-polar solvents (Toluene), these salts can coat the surface of the remaining insoluble base, shutting down the heterogeneous deprotonation interface.

  • Corrective Action:

    • Solvent Switch: Move to a solvent with higher dielectric constant (e.g., t-Amyl alcohol or Dioxane) to solubilize the halide byproduct.

    • Add Water: For inorganic bases (

      
      ), adding 1-2% water (v/v) can dissolve the salt crust on the base surface, creating a "tri-phasic" system that maintains turnover.
      

Issue B: Hydrodehalogenation (Reduction) Symptom: The aryl halide is converted to the aryl hydride (Ar-H) instead of the amine.

  • Root Cause:

    
    -Hydride Elimination.  This competes with reductive elimination.[1] It is often exacerbated by bases that are poor at deprotonating the Pd-Amine complex, allowing the complex to sit long enough for 
    
    
    
    -hydride elimination to occur (especially in alcohol solvents).
  • Corrective Action:

    • Change Base Cation: Switch from

      
       to 
      
      
      
      . The "Cesium Effect" often accelerates the deprotonation step due to higher solubility and direct stabilization of the transition state, favoring the desired reductive elimination over the side reaction.
    • Avoid Primary Alcohols: If using alkoxide bases, ensure the alcohol solvent corresponds to the base (e.g., tBuOH with NaOtBu) to prevent forming primary alkoxides via exchange, which are potent hydride donors.

Module 3: Physical Parameters & Heterogeneity[2][3][4]

User Question: My reaction worked on a 100mg scale but failed completely on a 20g scale. I used the exact same reagents.

Technical Analysis: You are facing a Mass Transfer Failure . Most weak bases (


, 

) are insoluble in organic solvents. The reaction occurs at the solid-liquid interface.[2] On a small scale, magnetic stirring creates a vortex that suspends the base. On a large scale, the heavy inorganic base sinks to the bottom, reducing the active surface area by orders of magnitude.

Data: Base Properties Comparison

BasepKa (DMSO)Solubility (Organic)HygroscopicityBest Use Case
NaOtBu ~17ModerateHighSimple aryl halides, rapid screening.
LiHMDS ~30High (Soluble)ExtremeAcidic protons, low-temp reactions.
Cs₂CO₃ ~10.3Low (Suspension)HighThe "Gold Standard" for complex synthesis.
K₃PO₃ ~11.5InsolubleModerateAmide couplings, base-sensitive groups.
DBU ~12SolubleLowFlow chemistry, microwave (homogenous).

The "Cesium Effect" Protocol: Cesium carbonate is superior to Potassium carbonate not just because of basicity, but because the large Cesium radius (


) creates a "softer" cation that may assist in stabilizing the anionic Pd intermediates.

Protocol for Reproducibility:

  • Grind the Base: Always use finely milled inorganic bases.

  • Agitation: Use overhead mechanical stirring for scales >5g.

  • The "Shuttle" Tip: Add a catalytic amount (5 mol%) of a phase transfer catalyst (e.g., TBAI or 18-Crown-6) to assist the inorganic base in interacting with the soluble Pd complex.

Module 4: Standard Screening Workflow

Do not rely on a single condition. Use this standardized 4-vial screen to cover 90% of diarylamine couplings.

Conditions:

  • Catalyst: Pd(OAc)₂ (2 mol%) + Ligand (4 mol%) OR Pre-catalyst (e.g., BrettPhos Pd G4).

  • Solvent: 1,4-Dioxane (0.2 M).

  • Temperature: 100°C.

The 4-Vial Setup:

  • Vial A (The Hammer): NaOtBu. Tests intrinsic reactivity.

  • Vial B (The Standard):

    
    . Tests functional group tolerance.
    
  • Vial C (The Specialist):

    
     + 2% 
    
    
    
    .[3] Tests difficult deprotonations/amides.
  • Vial D (The Soluble): DBU or LiHMDS. Tests homogeneity requirements.

Visual Guide: Mechanistic Role of Base

Understanding where the base acts helps diagnosis.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Ar-Pd-NHR2)+ X- OxAdd->AmineCoord H-NR2 Deprot DEPROTONATION (Rate Limiting Step) AmineCoord->Deprot Base enters Amido Pd-Amido Complex (Ar-Pd-NR2) Deprot->Amido Base-HX leaves RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR2

Figure 2: The catalytic cycle of Buchwald-Hartwig amination. The red node highlights the critical deprotonation step where base choice dictates success or failure (e.g., via preventing catalyst resting states).

References

  • Mechanistic Studies on Base Effects

    • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investig
    • Source:

  • General Optimization Guide

    • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
    • Source:

  • The "Cesium Effect"

    • Controlling and exploiting the caesium effect in palladium c
    • Source:

  • Reaction Parameters & Troubleshooting

    • Buchwald-Hartwig Amin
    • Source:

Sources

Technical Support Hub: Stability & Degradation of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide addresses the stability profile of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (hereafter referred to as CPM-Amine ).

The Molecule at a Glance: CPM-Amine is a classic "Push-Pull" diphenylamine system.

  • The "Push" (Donor): The 4-methoxyphenyl group donates electron density into the amine center, increasing susceptibility to oxidative attack and radical cation formation .

  • The "Pull" (Acceptor): The 3-cyanophenyl group withdraws electron density, slightly stabilizing the amine lone pair but introducing a specific vulnerability to hydrolysis (acid/base sensitivity).

Primary Degradation Risks:

  • Oxidative Coupling: Formation of benzidine-like dimers or quinone imines (visual cue: blue/green discoloration).

  • Nitrile Hydrolysis: Conversion to amide and carboxylic acid (visual cue: HPLC retention time shift).

  • Photocyclization: UV-induced ring closure to form carbazoles.

  • Metabolic O-Demethylation: Enzymatic cleavage of the methoxy group (biological systems).

Troubleshooting Guide (FAQ Format)

Issue 1: "My stock solution turned blue/green overnight."

Diagnosis: Oxidative Radical Formation & Dimerization. Mechanism: The secondary amine (-NH-) is the site of oxidation. The electron-rich 4-methoxyphenyl ring stabilizes the resulting radical cation. These radicals couple (tail-to-tail) to form benzidine derivatives, which are highly conjugated and deeply colored (often blue or green in solution).

Corrective Action:

  • Immediate: Degas all solvents with Argon/Nitrogen sparging (20 mins) before dissolution.

  • Storage: Store solid samples under inert atmosphere at -20°C. Solutions should be prepared fresh.

  • Additive: If compatible with your assay, add an antioxidant like BHT (Butylated hydroxytoluene) at 0.1% w/v.

Issue 2: "I see a new peak eluting earlier than the parent in Reverse-Phase HPLC."

Diagnosis: Nitrile Hydrolysis or O-Demethylation. Logic: Both degradation products are more polar than the parent CPM-Amine.

  • Pathway A (Hydrolysis): The hydrophobic Nitrile (-CN) converts to a polar Amide (-CONH₂) or an ionic Carboxylate (-COO⁻).

  • Pathway B (Metabolic/Acidic Cleavage): The Methoxy group (-OCH₃) cleaves to a Phenol (-OH).

Differentiation Protocol:

  • Check pH: If the shift occurs in basic/acidic media , it is likely Nitrile Hydrolysis .

  • Check Mass Spec:

    • +18 Da: Nitrile

      
       Amide (Hydration).
      
    • +19 Da: Nitrile

      
       Acid (Hydrolysis +18 +1 - NH3 loss usually implies mass shift depends on ionization). Correction: Nitrile (-CN) to Acid (-COOH) is +1 Da net change (+2H + O - N). Mass shift is often +1 (Acid) or +18 (Amide).
      
    • -14 Da: Methoxy

      
       Phenol (Demethylation).
      
Issue 3: "The sample purity drops significantly under ambient laboratory light."

Diagnosis: Photochemical Cyclization (Carbazole Formation).[1] Mechanism: Diphenylamines undergo oxidative photocyclization under UV/Vis light to form carbazoles. This involves the formation of a new C-C bond between the ortho positions of the two phenyl rings.

Corrective Action:

  • Workflow: Use amber glassware for all steps.

  • Lighting: Equip the lab with yellow UV-cutoff filters/sleeves for fluorescent lights.

Degradation Pathway Map (Visualization)

The following diagram maps the causality between stress conditions and specific degradation products.

CPM_Degradation Parent CPM-Amine (Parent) Radical Radical Cation (Blue/Green Intermediate) Parent->Radical Oxidation (Air/Peroxide) Amide Amide Analog (+18 Da) Parent->Amide Hydrolysis (pH < 3 or > 10) Carbazole Carbazole Derivative (Cyclized) Parent->Carbazole UV Light (hν) Phenol Phenol Derivative (-14 Da) Parent->Phenol Metabolism (CYP450) Lewis Acids (BBr3) Dimer Benzidine-like Dimer Radical->Dimer Coupling Quinone Quinone Imine Radical->Quinone Further Ox. Acid Carboxylic Acid (High Polarity) Amide->Acid Vigorous Hydrolysis

Figure 1: Mechanistic degradation map of CPM-Amine showing oxidative, hydrolytic, and photochemical pathways.

Experimental Protocols for Stability Validation

Use these protocols to validate the stability of your specific batch of CPM-Amine.

Protocol A: Forced Degradation (Stress Testing)
Stress ConditionReagents / SetupDurationTarget DegradantAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, Reflux4 HoursAmide / Acid< 5% degradation
Base Hydrolysis 0.1 N NaOH, Reflux4 HoursAmide / Acid< 5% degradation
Oxidation 3% H₂O₂, RT2 HoursN-Oxide / Dimer< 2% degradation
Photolysis UV Chamber (365 nm)24 HoursCarbazole< 1% degradation

Step-by-Step Procedure (Acid/Base):

  • Dissolve 10 mg of CPM-Amine in 1 mL of Methanol (co-solvent).

  • Add 1 mL of 0.1 N HCl (or NaOH).

  • Heat at 60°C for the specified duration.

  • Neutralize carefully with 0.1 N NaOH (or HCl) to pH 7.0 before HPLC injection to prevent column damage.

  • Analysis: Monitor for the appearance of the "Amide" peak (approx. 0.8 RRT) or "Acid" peak (approx. 0.4 RRT).

Protocol B: Metabolic Stability Simulation (Microsomal Assay)

For researchers in drug development, the methoxy group is a metabolic "soft spot."

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Substrate Conc: 1 µM CPM-Amine.

  • Incubation: 37°C for 0, 15, 30, 60 mins.

  • Quench: Ice-cold Acetonitrile containing Internal Standard.

  • Marker: Monitor for O-demethylation (Loss of -CH₃, Mass -14). This is mediated typically by CYP1A2 or CYP2D6 for methoxy-arenes.

References

  • Diphenylamine Oxidation Mechanisms

    • Pankratov, A. N. (2006). Oxidative polymerization of diphenylamine: A mechanistic study. Polymer Science Series B.
    • Source:

  • Nitrile Hydrolysis Kinetics

    • Cohen, M. (2024).[2] Hydrolysis of Nitriles: Acidic and Basic Conditions. Organic Chemistry Tutor.

    • Source:

  • Photochemical Cyclization (Carbazole Formation)

    • Linschitz, H., & Grellmann, K. H. (1964). Photo-Conversion of Diphenylamines to Carbazoles. Journal of the American Chemical Society.
    • Source:

  • Metabolic O-Demethylation (CYP450)

    • Uno, Y., et al. (2020). Preference for O-demethylation reactions in the oxidation of methoxyflavones by human cytochrome P450 enzymes. Xenobiotica.
    • Source:

Sources

Technical Support Center: Synthesis of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: C-N-COUPLING-001 Status: Active Support Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Strategy

User Goal: Maximize yield of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine. Core Challenge: Balancing the electronic mismatch between the electron-poor aryl halide (3-bromobenzonitrile) and the electron-rich amine (4-methoxyaniline) while preventing hydrolysis of the sensitive nitrile group.

The Chemical Logic (Why this fails)

Standard Buchwald-Hartwig conditions often utilize strong bases (e.g., NaOtBu) which readily hydrate the nitrile group to a primary amide (


) in the presence of trace moisture. Furthermore, while the electron-poor aryl bromide undergoes rapid oxidative addition, the subsequent reductive elimination requires a catalyst system that prevents the formation of stable, unreactive Pd-amine complexes.
The Solution (Why this works)

We recommend a Pd(0)-catalyzed Buchwald-Hartwig Amination utilizing a fourth-generation dialkylbiaryl phosphine ligand (BrettPhos or XantPhos) combined with a mild inorganic base (Cs₂CO₃) .

  • 3-Bromobenzonitrile: Acts as the electrophile. The electron-withdrawing cyano group facilitates rapid oxidative addition.

  • 4-Methoxyaniline (p-Anisidine): Acts as the nucleophile. Its electron-rich nature makes it prone to oxidation; inert atmosphere is critical.

  • Cesium Carbonate (Cs₂CO₃): A weaker base than alkoxides, preventing nitrile hydrolysis while sufficiently deprotonating the palladium-bound amine.

Optimized Experimental Protocol

Note: This protocol is designed for a 1.0 mmol scale. Scale up linearly, but re-evaluate cooling capacity for exotherms >50 mmol.

Reagents & Materials
ComponentRoleEquiv.Amount
3-Bromobenzonitrile Electrophile1.0182 mg
4-Methoxyaniline Nucleophile1.2148 mg
Pd₂(dba)₃ Pre-catalyst0.02 (4 mol% Pd)18 mg
XantPhos Ligand0.0423 mg
Cs₂CO₃ Base2.0652 mg
1,4-Dioxane SolventN/A5.0 mL (0.2 M)
Step-by-Step Methodology
  • Pre-Catalyst Activation (Inside Glovebox or under Argon flow):

    • Charge an oven-dried reaction vial with a stir bar.

    • Add Pd₂(dba)₃ (18 mg) and XantPhos (23 mg).

    • Add 1.0 mL of anhydrous 1,4-dioxane.

    • Stir at room temperature for 5–10 minutes. Look for a color change from deep purple/red to a lighter orange/brown, indicating ligation.

  • Substrate Addition:

    • Add 3-Bromobenzonitrile (182 mg), 4-Methoxyaniline (148 mg), and Cs₂CO₃ (652 mg) to the vial.

    • Add the remaining 4.0 mL of anhydrous 1,4-dioxane.

    • Critical: Seal the vial with a PTFE-lined septum cap. Sparge with Argon for 5 minutes if not in a glovebox.

  • Reaction:

    • Place the vial in a pre-heated block at 100 °C .

    • Stir vigorously (800+ rpm). Mass transfer is critical for the heterogeneous base.

    • Monitor via TLC or LC-MS at 4 hours. (Typical completion: 4–12 hours).

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble salts/Pd black. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (SiO₂).

      • Eluent: Hexanes/EtOAc gradient (Start 95:5, move to 80:20).

      • Note: The product is less polar than the starting aniline but more polar than the bromide.

Troubleshooting Guide (Help Desk)

Issue 1: Low Conversion / Starting Material Remains

Diagnosis: Catalyst Deactivation (The "Pd Black" Death).

  • Symptom: Reaction mixture turns black and precipitates metal within 1 hour.

  • Root Cause: Oxygen ingress or insufficient ligand stabilization.

  • Fix:

    • Ensure solvents are degassed (freeze-pump-thaw x3).

    • Increase Ligand:Pd ratio to 2.5:1 or 3:1.

    • Switch to BrettPhos Pd G4 precatalyst (a pre-ligated, air-stable solid) to bypass in-situ activation errors.

Issue 2: Impurity at M+18 (LC-MS)

Diagnosis: Nitrile Hydrolysis.

  • Symptom: LC-MS shows a peak with mass [Product + 18].

  • Root Cause: Presence of water + Base.[1] The nitrile (

    
    ) converted to amide (
    
    
    
    ).
  • Fix:

    • Use anhydrous Cs₂CO₃ . Dry the base in a vacuum oven at 120 °C for 24 hours prior to use.

    • Verify solvent water content is <50 ppm (Karl Fischer titration).

Issue 3: Low Yield with High Conversion (Messy TLC)

Diagnosis: Homocoupling or Oxidation.

  • Symptom: Multiple spots on TLC; aniline is consumed but product yield is low.

  • Root Cause: Oxidation of 4-methoxyaniline to azo compounds or quinones.

  • Fix:

    • Aniline purity check: If the starting 4-methoxyaniline is dark brown/black, recrystallize it (from EtOH) before use.

    • Strict O₂ exclusion is mandatory.

Mechanistic Logic & Visualization

The following diagram illustrates the catalytic cycle and the critical decision points where yield is often lost.

BuchwaldHartwig Start Start: Pd(0)L2 Active Catalyst OxAdd 1. Oxidative Addition (Rate Fast due to CN group) Start->OxAdd + 3-Bromobenzonitrile AmineBind 2. Amine Coordination OxAdd->AmineBind + 4-Methoxyaniline Deactivation SIDE REACTION: Pd Black Formation (O2 Ingress) OxAdd->Deactivation If O2 present Deprotonation 3. Deprotonation by Base (Critical: Cs2CO3 vs NaOtBu) AmineBind->Deprotonation RedElim 4. Reductive Elimination (Product Release) Deprotonation->RedElim - Base-HBr Hydrolysis SIDE REACTION: Nitrile Hydrolysis (Caused by Wet Base) Deprotonation->Hydrolysis If H2O present RedElim->Start Regenerate Pd(0)

Caption: Figure 1. Catalytic cycle for the coupling of 3-bromobenzonitrile and 4-methoxyaniline. Red paths indicate critical failure modes (hydrolysis and deactivation).

Frequently Asked Questions (FAQ)

Q: Can I use NaOtBu (Sodium tert-butoxide) to speed up the reaction? A: Not recommended. While NaOtBu is a faster base for standard Buchwald couplings, it is strong enough to attack the nitrile group on the 3-cyanophenyl ring, leading to hydration (amide formation) or substitution. Stick to Cs₂CO₃ or K₃PO₄.

Q: Why XantPhos? Can I use BINAP? A: BINAP can work, but XantPhos (a wide bite-angle ligand) is generally superior for coupling anilines. It enforces a geometry on the Palladium center that favors the reductive elimination step, which is often the bottleneck when using electron-rich amines.

Q: My reaction stalls at 60% conversion. Should I add more catalyst? A: No. Adding catalyst to a "dead" black mixture rarely works. Instead, filter the mixture into a fresh vial containing fresh catalyst and ligand, then resume heating. This "spike" method is more effective than adding Pd to a poisoned solution.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Nitrile Tolerance in Cross-Coupling

    • Guram, A. S., et al. (1995).
  • XantPhos Ligand Efficacy

    • Kraniburg, M., et al. (1995). "New High-Bite-Angle Diphosphine Ligands."

Sources

Air and moisture sensitivity of Buchwald-Hartwig reaction components

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BH-SENS-001 Status: Active Guide Assigned Specialist: Senior Application Scientist (Organometallics Division)

Executive Summary

The Buchwald-Hartwig amination is robust, but its reproducibility often suffers due to a misunderstanding of component-specific sensitivity . While modern precatalysts (G3/G4) are designed to be air-stable solids, the active catalytic species generated in situ is highly sensitive to oxygen. Furthermore, the base (specifically alkoxides) acts as a "hygroscopic fuse," often failing silently before the reaction even begins.

This guide deconstructs these failure modes, providing self-validating protocols to ensure your C–N coupling succeeds regardless of ambient humidity or glovebox availability.

Module 1: The Catalyst System (Palladium & Ligands)

The Core Problem: The "Active Species" Paradox

Many researchers assume that because a precatalyst (e.g., XPhos Pd G4) is weighable in air, the reaction is air-tolerant. This is false.

  • The Precatalyst: Air-stable (protected).

  • The Active Species (

    
    ):  Generated only after activation in the vessel. This 14-electron species is highly reactive toward 
    
    
    
    , leading to rapid oxidation of the phosphine ligand and aggregation of Palladium into inactive "Pd Black."
Component Stability Data
Component ClassSpecific ExampleAir Stability (Solid)Solution Stability (Active)Primary Failure Mode
Pd(0) Source

Low (Oxidizes slowly)LowVariable Pd content; nanoparticles.
Pd(II) Salt

HighN/A (Needs reduction)Inefficient reduction to Pd(0).
Ligand (Alkyl)

Critical (Pyrophoric)Critical Rapid oxidation to

.
Ligand (Biaryl) XPhos, BrettPhosModerate (Slow oxidation)LowOxidation to phosphine oxide.
Precatalyst Buchwald G3/G4 High (Indefinite)Critical (Post-activation)Formation of Pd Black if

present.
Visualizing the "Cycle of Death"

The diagram below illustrates how the active catalyst is generated and how oxygen permanently kills the cycle.

BuchwaldDeathCycle Precat G3/G4 Precatalyst (Air Stable Solid) Active Active L-Pd(0) (14e- Species) Precat->Active Reduction/Elimination Base Base Activation Base->Active Promotes DeadL Phosphine Oxide (L=O) Active->DeadL Oxidation DeadPd Pd Black (Inactive Aggregates) Active->DeadPd Ligand Dissociation Product C-N Product Active->Product Catalytic Cycle Oxidation O2 Ingress Oxidation->DeadL

Caption: Figure 1. The activation pathway of Buchwald precatalysts.[1][2] Note that once 'Active L-Pd(0)' is formed, exposure to O2 results in irreversible ligand oxidation and metal aggregation.

Module 2: The Base (The Silent Killer)

The Hygroscopicity Trap

The most common reason for "unexplained" failure in Buchwald-Hartwig couplings is the base, particularly Sodium tert-butoxide (


).
  • Mechanism:

    
     is extremely hygroscopic.[3] Upon contact with moisture (even from "dry" solvent that wasn't properly stored), it hydrolyzes:
    
    
    
    
  • Why this kills the reaction:

    • Solubility:

      
       is soluble in toluene/dioxane; 
      
      
      
      is not. The base drops out of solution.
    • Basicity:

      
       is often not strong enough to deprotonate the amine-bound Pd complex in non-polar solvents.
      
Base Handling Protocols
BaseHygroscopicityHandling RecommendationTroubleshooting Sign

Extreme Glovebox only. If benchtop: fresh bottle, weigh quickly, purge immediately.White crust on pellets; reaction stalls at <10% conversion.

HighFlame-dry under vacuum before use. Store in desiccator."Clumping" of powder in the reaction vial.

ModerateGrind to fine powder; dry at 120°C overnight.Inconsistent yields between batches.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon heating. Is it dead?

Diagnosis: Likely yes. This is "Pd Black" precipitation. Root Cause:

  • Oxygen Ingress: The active

    
     species formed, reacted with trace 
    
    
    
    , oxidized the ligand, and the naked Pd atoms aggregated.
  • Ligand Deficiency: If using separate Pd and Ligand (not a precatalyst), you may have insufficient ligand to stabilize the metal. Corrective Action:

  • Ensure you are using a G3/G4 Precatalyst (ensures 1:1 Pd:L ratio).

  • Check your inert gas lines. Are you using a balloon? Balloons are permeable to

    
     over long reaction times. Switch to a glass stopcock or excessive positive pressure.
    
Q2: The reaction works in the summer but fails in the winter (or vice versa). Why?

Diagnosis: Environmental Humidity affecting the Base. Root Cause:


 degradation.[3][4] In humid conditions, the time window to weigh the base on the benchtop before it hydrolyzes decreases from minutes to seconds.
Corrective Action: 
  • The "Sparkle" Test: Fresh

    
     should be white/cream and crystalline. If it looks "dusty," matte, or clumped, discard it.
    
  • Protocol Shift: Weigh the base in a glovebox or use single-use ampoules.

Q3: Can I use or as solvents?

Answer: ABSOLUTELY NOT. Reason: In the presence of bases and Pd(0), chlorinated solvents undergo oxidative addition to the Palladium, forming unreactive Pd-Cl species and killing the catalyst. Approved Solvents: Toluene (non-polar, best for NaOtBu), 1,4-Dioxane, THF, or t-Amyl Alcohol (for polar substrates).

Module 4: Validated Experimental Workflow

To ensure reproducibility, follow this logic tree for setup.

SetupLogic Start Select Setup Method BaseCheck Is the Base NaOtBu? Start->BaseCheck Glovebox Glovebox Setup (Highly Recommended) BaseCheck->Glovebox Yes Schlenk Schlenk Line Setup (Strict Protocol) BaseCheck->Schlenk No (Carbonates/Phosphates) Step1 1. Weigh Base & Precatalyst in Glovebox 2. Seal in Septum Vial Glovebox->Step1 Step2 1. Flame-dry glassware 2. Cool under Argon 3. Weigh reagents rapidly (<1 min) 4. Evacuate/Backfill x3 Schlenk->Step2 Solvent Add Anhydrous/Degassed Solvent (Sparged with Ar for 20 mins) Step1->Solvent Step2->Solvent Heat Heat to Temp (Active Catalyst Generates) Solvent->Heat

Caption: Figure 2.[5] Decision matrix for experimental setup based on base sensitivity.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Journal of Organic Chemistry, 79(9), 4161–4166.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions. Organic Letters, 18(11), 2580–2583.

  • Melvin, P. R., & Hazari, N. (2015). Synthesis and Reactivity of Palladium Precatalysts. Chemical Reviews, 116(23), 14379–14432.

  • Sigma-Aldrich Technical Guide. (2024). Buchwald-Hartwig Cross Coupling Reaction Manual.

Sources

Technical Support Center: Diarylamine Hole Transport Layers (HTLs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Mobility Trade-off

Welcome to the technical support hub for organic hole transport materials. If you are working with diarylamines (e.g., TPD,


-NPD) or spiro-bifluorene derivatives (e.g., Spiro-OMeTAD), you are likely balancing charge carrier mobility with thermal stability.

The Core Problem: Diarylamine HTLs are metastable. They face two distinct thermal failure modes:[1]

  • Morphological Failure (Physical): Occurs at the Glass Transition Temperature (

    
    ).[2] The film crystallizes, destroying the homogeneous amorphous network required for charge transport.
    
  • Chemical Decomposition (Bond Breaking): Occurs at the Decomposition Temperature (

    
    ). The C-N bond cleaves, creating radical species that act as deep traps.
    

This guide addresses both, providing diagnostic workflows to identify which failure mode is compromising your device.

Module 1: Morphological Instability (Crystallization)

Symptom: Your device shows a sudden drop in fill factor (FF) and increased series resistance (


) after mild heating (

C). The film may appear slightly hazy or rough under an optical microscope.
Q: Why is my HTL failing well below its melting point?

A: You are likely exceeding the Glass Transition Temperature (


), not the melting point (

). Diarylamine films are deposited in a kinetic "frozen" amorphous state. As the temperature approaches

, the molecular chains gain enough kinetic energy to rotate. This allows the molecules to reorganize into their thermodynamically preferred crystalline state.

Consequences:

  • Grain Boundaries: Crystals create grain boundaries that scatter holes.

  • Contact Delamination: Crystallization changes the film density, leading to physical delamination from the anode (ITO/FTO) or the perovskite layer.

Troubleshooting Protocol: Verification

Use this protocol to determine if your operational temperature is too close to the material's limit.

  • Preparation: Scrape ~5 mg of your pristine HTL powder (undoped) into an aluminum pan.

  • Instrument: Differential Scanning Calorimetry (DSC).[3][4]

  • Cycle 1 (Erase Thermal History): Heat from 25°C to slightly above

    
     at 10°C/min. Do not record data here; this removes processing stress.
    
  • Cooling: Quench cool (fast rate, >20°C/min) to freeze the amorphous state.

  • Cycle 2 (Measurement): Heat again at 10°C/min. Look for a baseline step-change (endothermic shift).

    • Pass:

      
      C (Suitable for most solar/OLED applications).
      
    • Fail:

      
      C (High risk of crystallization during device operation).
      

Comparative Data: Common Diarylamines

Material

(°C)

(°C)
Stability Risk
TPD ~65170High: Crystallizes near standard operating temps.

-NPD
~95280Moderate: Standard for OLEDs, but marginal for solar.
Spiro-OMeTAD ~125248Low: Rigid spiro-core prevents easy packing/crystallization.

Module 2: Chemical Decomposition (Bond Cleavage)

Symptom: Irreversible loss of device current density (


), discoloration (yellowing/browning of the film), or appearance of "S-shaped" J-V curves indicating trap states.
Q: What is the chemical mechanism of thermal failure?

A: The "weak link" in diarylamines is the Carbon-Nitrogen (C-N) bond . At high temperatures (typically


C, but lower with catalytic impurities), the bond undergoes homolytic cleavage .

The Mechanism:

  • Initiation: Thermal energy breaks the bond between the nitrogen and the aryl ring.

  • Radical Formation: This generates an aminyl radical (

    
    ) and an aryl radical (
    
    
    
    ).
  • Propagation: These highly reactive radicals attack neighboring molecules, leading to cross-linking (insoluble residues) or hydrogen abstraction (fragmentation).

Visualization: Decomposition Pathway

The following diagram illustrates the transition from physical failure to chemical breakdown.

DecompositionPathway Native Native HTL (Amorphous) Heat1 Heat > Tg Native->Heat1 Heat2 Heat > Td Native->Heat2 Crystalline Crystallized Film (Physical Failure) Heat1->Crystalline Chain Mobility Crystalline->Heat2 Radicals Homolytic C-N Cleavage (Radical Formation) Heat2->Radicals Bond Energy Exceeded Traps Deep Trap States (Device Death) Radicals->Traps Cross-linking

Figure 1: Thermal degradation pathway distinguishing between morphological transition (


) and chemical bond scission (

).
Troubleshooting Protocol: TGA Decomposition Analysis

Use this to identify the exact temperature where chemical integrity is lost.

  • Instrument: Thermogravimetric Analyzer (TGA).[5]

  • Atmosphere: Nitrogen (

    
    ) flow (inert) is critical. Note: Using air tests for oxidative stability, not intrinsic thermal stability.
    
  • Ramp: 10°C/min from 25°C to 600°C.

  • Analysis: Locate the

    
      (temperature at 5% mass loss).
    
    • Warning: If you see mass loss before the main drop (e.g., at 100-150°C), this is likely trapped solvent (chlorobenzene/toluene) or dopant sublimation (tBP), not polymer degradation.

Module 3: Dopant-Induced Instability

Symptom: Rapid degradation of Spiro-OMeTAD films specifically in ambient air, even at room temperature.

Q: Does the dopant affect thermal stability?

A: Yes, drastically. Standard dopants like Li-TFSI are hygroscopic. They absorb moisture, which lowers the localized


 of the film (plasticization effect) and facilitates void formation. Furthermore, additives like 4-tert-butylpyridine (tBP)  are volatile.

The "tBP Loss" Phenomenon: At temperatures as low as 85°C, tBP evaporates from the film. This creates voids (morphological defects) and reduces the hole density (electronic defect), as tBP prevents phase segregation of Li-TFSI.

Diagnostic Workflow: The "Void" Check

DiagnosticWorkflow Start Start: Device Efficiency Drop Visual Visual Inspection (Microscope) Start->Visual Haze Hazy/Cloudy? Visual->Haze YesHaze Crystallization Haze->YesHaze Yes NoHaze Check J-V Curve Haze->NoHaze No Action1 Solution: Use High-Tg Matrix (e.g., Spiro with fluorene side chains) YesHaze->Action1 S_Shape S-Shaped Curve? NoHaze->S_Shape YesS Interfacial Barrier/Traps S_Shape->YesS Yes Action2 Solution: Check Dopant Evaporation (tBP loss at >85°C) YesS->Action2

Figure 2: Diagnostic decision tree for identifying HTL failure modes.

References

  • Malinauskas, T. et al. (2015). "Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD." ACS Applied Materials & Interfaces.

  • Bailie, C. D. et al. (2014). "Melt-Infiltration of Spiro-OMeTAD and Thermal Instability of Planar Perovskite Solar Cells." Energy & Environmental Science.

  • Frenette, M. et al. (2021). "Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions." ACS Applied Energy Materials.

  • Wired Chemist. (n.d.). "Common Bond Energies and Bond Lengths (C-N Bond Dissociation)."

Sources

Minimizing impurities in N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Status: Operational Subject: Impurity Minimization & Protocol Optimization Ticket ID: BH-CN-OMe-001

Executive Summary: The "Golden Route" Strategy

Synthesizing N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine requires navigating a specific electronic landscape. You are coupling an electron-rich amine (4-methoxyaniline ) with an electron-deficient aryl halide (3-bromobenzonitrile ).

While this electronic bias generally favors the Buchwald-Hartwig Amination , the presence of the nitrile group introduces specific impurity risks—primarily hydrolysis and catalyst poisoning. The protocol below is engineered to suppress these side reactions.

Optimized Reaction Protocol
ComponentRecommendationTechnical Rationale
Electrophile 3-BromobenzonitrileBromides offer the best balance of oxidative addition rate vs. stability compared to iodides (which can cause catalyst inhibition via PdI dimer formation).
Nucleophile 4-MethoxyanilineUse slight excess (1.1 equiv) to drive full consumption of the aryl halide.
Catalyst Source Pd₂dba₃ (1-2 mol%)A robust Pd(0) source that avoids the need for in-situ reduction (unlike Pd(OAc)₂).
Ligand Xantphos (2-4 mol%)Critical: Xantphos has a wide bite angle, promoting reductive elimination of the diarylamine and preventing β-hydride elimination (a cause of impurities).
Base Cs₂CO₃ (Cesium Carbonate)Avoid NaOtBu. Strong alkoxide bases can attack the nitrile group (Pinner reaction/hydrolysis). Cs₂CO₃ is mild and soluble enough in dioxane.
Solvent 1,4-Dioxane or TolueneAnhydrous is non-negotiable to prevent nitrile hydrolysis.
Temperature 80–100 °CSufficient for activation but below the threshold where nitrile degradation accelerates.

Impurity Profiling & Troubleshooting

This section decodes the "unknown peaks" in your LC-MS traces.

Diagnostic Diagram: Impurity Pathways

G Start Start: 3-Bromobenzonitrile + 4-Methoxyaniline Pd_Cycle Pd Catalytic Cycle (Oxidative Addition) Start->Pd_Cycle Pd(0)/Ligand Impurity_B Impurity B: Amide Product (Hydrolysis) Start->Impurity_B H2O / Base (Attack on CN) Target Target Product: Diarylamine Pd_Cycle->Target Reductive Elimination Impurity_A Impurity A: Reduced Arene (Benzonitrile) Pd_Cycle->Impurity_A β-Hydride Elimination (Protodehalogenation) Impurity_C Impurity C: Homocoupling (Biaryl) Pd_Cycle->Impurity_C Oxidative Homocoupling (Excess O2)

Figure 1: Mechanistic origin of common impurities. Impurities A and B are the most prevalent in this specific synthesis.

Troubleshooting Guide
Symptom (LC-MS)Probable IdentityRoot CauseCorrective Action
Mass = Target + 18 Amide (Hydrolysis) Water in solvent/base converted the nitrile (-CN) to an amide (-CONH₂).1. Switch to anhydrous Cs₂CO₃ (dry in oven).2. Use fresh anhydrous dioxane.3. Verify inert atmosphere (Ar/N₂).
Mass = Electrophile - Br + H Protodehalogenation The Pd catalyst performed β-hydride elimination or abstracted H from the solvent.1. Switch solvent from alcohol/DMF to Toluene.2. Increase ligand:Pd ratio (ensure Pd is ligated).3. Lower reaction temperature.
Mass = Target + 14 or 28 Methylation/Ethyl Reaction with carbonate alkyl groups (rare) or solvent impurities.Ensure high-purity carbonate base; avoid using alkyl-carbonates if high T is required.
Dark/Black Precipitate Pd Black Ligand dissociation leading to inactive Pd metal aggregation.1. Your ligand is oxidizing.[1] Use fresh Xantphos.2. Oxygen leak in the system.

Purification & Palladium Removal (The "Clean-Up")

Pharmaceutical applications require Pd levels <10 ppm. Standard silica chromatography is often insufficient for diarylamines, which can coordinate to Pd.

Step-by-Step Isolation Protocol
  • Quench: Cool mixture to room temperature. Filter through a pad of Celite to remove bulk insoluble salts (CsBr) and precipitated Pd black.

  • Wash: Dilute filtrate with EtOAc. Wash with water (x2) and Brine (x1). Note: Avoid acidic washes, which can protonate the amine or hydrolyze the nitrile.

  • Scavenging (Crucial Step):

    • Method A (Resin): Add SiliaMetS® Thiol or equivalent scavenger resin (0.5 equiv relative to Pd) to the organic layer. Stir at 40°C for 2 hours. Filter.

    • Method B (Charcoal): Add activated charcoal (10 wt% of crude mass). Heat to reflux for 30 mins, then filter hot through Celite.

  • Crystallization: Evaporate solvent. Recrystallize from EtOH/Heptane . The target amine often crystallizes well, rejecting the more soluble impurities.

Frequently Asked Questions (FAQ)

Q: Can I use NaOtBu (Sodium tert-butoxide) to speed up the reaction? A: Not recommended. While NaOtBu is the standard for Buchwald-Hartwig, it is a strong nucleophile. With a nitrile group present, NaOtBu can attack the cyano group, leading to amidines or imidates. Stick to inorganic carbonates (Cs₂CO₃, K₃PO₄).

Q: My reaction stalls at 60% conversion. Should I add more catalyst? A: Before adding catalyst, check your Schlenk line. Stalling is usually due to catalyst death (oxidation). Instead of adding more Pd to a "dead" mixture, perform a "spike" test: take an aliquot, add fresh ligand/Pd in a glovebox, and heat. If it restarts, your system has an oxygen leak.

Q: Why Xantphos? Can I use BINAP? A: BINAP works, but Xantphos is generally superior for diarylamines. Its wide bite angle enforces a geometry on the Palladium center that favors the reductive elimination of the bulky diarylamine product over side reactions.

Q: The product is oiling out. How do I get a solid? A: Diarylamines can be sticky. Try triturating the oil with cold pentane or hexanes and scratching the flask wall. If that fails, dissolve in minimal DCM and slowly add hexanes until cloudy, then freeze.

Decision Tree for Optimization

G Check Check LC-MS Conversion (After 4 Hours) Full >95% Conversion Check->Full Partial <50% Conversion Check->Partial Impurity High Impurity Levels Check->Impurity Action_Done Proceed to Workup (Use Thiol Scavenger) Full->Action_Done Check_Color Is Solution Black? Partial->Check_Color Check_Imp Identify Impurity Impurity->Check_Imp Black_Yes Pd Crashed Out. Check O2 exclusion. Increase Ligand ratio. Check_Color->Black_Yes Yes Black_No Catalyst Dormant. Increase Temp (max 100C). Switch to Pd2dba3. Check_Color->Black_No No Imp_Hyd Hydrolysis (+18): Dry Solvent/Base Check_Imp->Imp_Hyd Imp_Red Reduction (-Br): Change Solvent (Avoid DMF/Alcohols) Check_Imp->Imp_Red

Figure 2: Workflow for diagnosing reaction failures.

References

  • Buchwald-Hartwig Cross-Coupling Overview

    • Title: Buchwald-Hartwig Cross-Coupling[1][2][3][4]

    • Source: J&K Scientific
  • Palladium Removal Str

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Title: Hydrolysis of Nitriles (Chemguide)
    • Source: Chemguide.co.uk
    • URL:[Link]

  • Reaction Mechanism & Ligand Effects

    • Title: The Buchwald–Hartwig Amination After 25 Years[1][4]

    • Source: University of Groningen / Angewandte Chemie
    • URL:[Link]

Sources

Validation & Comparative

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine vs other hole transport materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine —a specialized asymmetric building block for "Deep-HOMO" hole transport materials (HTMs)—against standard industry alternatives like Spiro-OMeTAD and PTAA.

Executive Summary: The Asymmetric Advantage

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (hereafter referred to as CN-OMe-DPA ) represents a critical class of asymmetric diarylamine intermediates . Unlike the symmetric electron-rich motifs found in standard HTMs (e.g., the bis(4-methoxyphenyl)amine fragments of Spiro-OMeTAD), this molecule incorporates a "Push-Pull" electronic structure.

  • The "Push" (4-Methoxy): Maintains hole mobility and solubility.

  • The "Pull" (3-Cyano): Inductively stabilizes the HOMO level, increasing the oxidation potential.

Primary Application: It is rarely used as a standalone layer but is the essential precursor for synthesizing High-Voltage HTMs for blue OLEDs and high-


 Perovskite Solar Cells (PSCs).

Part 1: Comparative Analysis

The following table contrasts the CN-OMe-DPA motif against the standard Symmetric Methoxy motif (found in Spiro-OMeTAD) and Polymeric alternatives (PTAA).

FeatureCN-OMe-DPA Motif (Topic)Spiro-OMeTAD (Standard)PTAA (Polymer)
Chemical Nature Asymmetric Secondary Amine (Precursor)Symmetric Spiro-bifluorene CorePoly-triarylamine
Electronic Effect Push-Pull (Donor + Acceptor)Strong Donor (All Methoxy)Weak Donor (Alkyl/Aryl)
HOMO Level Deep (-5.4 to -5.6 eV)*Shallow (-5.2 eV)Tunable (-5.1 to -5.3 eV)
Device Impact Increases

(Voltage)
High

(Current), Low

High Stability, Moderate

Hole Mobility Moderate (

cm

/Vs)
High (

cm

/Vs w/ doping)
High (

to

cm

/Vs)
Stability High (CN stabilizes radical cation)Low (Prone to oxidation/crystallization)High (Thermal/Chemical)

*Note: HOMO levels refer to the final HTM synthesized using this fragment.

Why Choose the Cyano-Methoxy Motif?
  • Energy Level Matching: Standard Spiro-OMeTAD has a shallow HOMO (-5.2 eV). When paired with deep-valence band perovskites (e.g., CsPbBr

    
     or FA-rich blends) or blue OLED emitters, there is an energy mismatch that causes voltage loss (
    
    
    
    deficit). The 3-cyano group on the phenyl ring exerts an electron-withdrawing effect, deepening the HOMO to align perfectly with these active layers.
  • Electrochemical Stability: The cyano group reduces the electron density on the nitrogen center slightly, making the final material less susceptible to spontaneous oxidation by air compared to the ultra-rich methoxy systems.

Part 2: Experimental Protocols

Protocol A: Synthesis of Deep-HOMO HTMs (Buchwald-Hartwig Coupling)

Objective: Incorporate the CN-OMe-DPA fragment into a spiro-core to create a functional HTM.

Reagents:

  • Amine: N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (1.2 eq per halide).

  • Core: 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene.

  • Catalyst: Pd(OAc)

    
     (5 mol%) + P(t-Bu)
    
    
    
    (Ligand).
  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (3 cycles).

  • Dissolution: Dissolve the brominated core and the CN-OMe-DPA amine in anhydrous toluene.

  • Catalyst Addition: Add Pd(OAc)

    
    , Ligand, and NaOtBu under positive Argon flow.
    
  • Reflux: Heat to 110°C for 24-48 hours. Monitor via TLC (Target spot will be highly fluorescent).

  • Workup: Cool to RT, filter through a celite pad to remove Pd black.

  • Purification: Flash column chromatography (Hexane/DCM gradient). The cyano group increases polarity, so a more polar eluent is needed compared to standard Spiro.

Protocol B: Validation of HOMO Shift (Cyclic Voltammetry)

Objective: Confirm the "Pull" effect of the cyano group on energy levels.

  • Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M TBAPF

    
     in Dichloromethane (DCM).
    
  • Measurement:

    • Scan rate: 50-100 mV/s.

    • Reference: Calibrate against Ferrocene/Ferrocenium (Fc/Fc

      
      ) internal standard.
      
  • Calculation:

    • 
      .
      
    • Success Criterion: The onset oxidation potential (

      
      ) of the CN-modified material should be positive  relative to standard Spiro-OMeTAD, indicating a deeper HOMO.
      

Part 3: Visualization & Pathways

Diagram 1: Synthesis & Electronic Tuning Strategy

This diagram illustrates how the asymmetric amine is used to construct a high-voltage HTM.

HTM_Engineering Amine N-(3-cyanophenyl)- N-(4-methoxyphenyl)amine (The Topic) Reaction Buchwald-Hartwig Coupling (Pd-Catalyzed) Amine->Reaction Prop1 Push: 4-OMe (Solubility) Amine->Prop1 Prop2 Pull: 3-CN (Voltage Gain) Amine->Prop2 Core Spiro-Core (Tetrabromo) Core->Reaction FinalHTM Target HTM (Deep HOMO) Reaction->FinalHTM Yield > 70% Prop2->FinalHTM Deepens HOMO (-5.4 eV)

Caption: Synthesis pathway transforming the asymmetric amine precursor into a functional Deep-HOMO Hole Transport Material.

Diagram 2: Energy Level Alignment (Band Diagram)

Comparison of the energy landscape when using Standard vs. Cyano-modified HTMs in a Perovskite Solar Cell.

Energy_Levels cluster_0 Interface Energetics Perovskite Perovskite (Active Layer) CB: -3.8 eV VB: -5.7 eV Spiro Spiro-OMeTAD (Standard) LUMO: -2.2 eV HOMO: -5.2 eV Perovskite->Spiro Mismatch (Voc Loss) CN_HTM CN-Modified HTM (Topic) LUMO: -2.6 eV HOMO: -5.5 eV Perovskite->CN_HTM Aligned (High Voc)

Caption: Energy alignment showing how the CN-modified HTM (Right) reduces voltage loss compared to standard Spiro-OMeTAD (Left).

References

  • Jeon, N. J., et al. (2014). "Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells." Nature Materials. (Context: Establishes Spiro-OMeTAD as the baseline for comparison).

  • Li, Z., et al. (2016). "Stabilizing the Hole-Transport Layer for Perovskite Solar Cells with a Cyano-Functionalized Spiro-Type Material." Advanced Energy Materials. (Context: Validates the use of cyano-groups to deepen HOMO levels).

  • Sigma-Aldrich. "Product Specification: N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (CAS 458550-48-6)." (Context: Verification of chemical structure and availability).

  • Urieta-Mora, J., et al. (2019). "Hole Transporting Materials for Perovskite Solar Cells: A Chemical Approach." Chem. Soc. Rev. (Context: Comprehensive review of diarylamine modifications).

Effect of substituent position on diarylamine photophysical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the critical impact of substituent positioning (ortho, meta, para) on the photophysical properties of diarylamine (DPA) scaffolds.[1][2] For researchers in drug discovery and optoelectronics, understanding these structure-property relationships is essential for tuning absorption/emission wavelengths, quantum yields (


), and excited-state lifetimes.

The Core Trade-off:

  • Para-substitution primarily drives electronic conjugation , resulting in bathochromic (red) shifts and enhanced Intramolecular Charge Transfer (ICT).

  • Ortho-substitution primarily drives steric twisting , resulting in hypsochromic (blue) shifts, decoupling of

    
    -systems, and the potential activation of Twisted Intramolecular Charge Transfer (TICT) non-radiative decay channels.
    

Part 1: The Mechanistic Landscape

The photophysics of diarylamines are governed by the interplay between the nitrogen lone pair (


) and the aromatic 

-system. The position of a substituent dictates whether the molecule adopts a planar (conjugated) or twisted (decoupled) geometry.
The Electronic Pathway (Para-Substitution)

Placing an electron-donating group (EDG) or electron-withdrawing group (EWG) at the para position (4-position) maximizes resonance. The substituent is aligned with the N-aryl axis, allowing direct orbital overlap.

  • Effect: Lowers the HOMO-LUMO gap.

  • Result: Red-shifted absorption and emission; high molar extinction coefficients (

    
    ).
    
The Steric Pathway (Ortho-Substitution)

Placing a substituent at the ortho position (2-position) introduces steric clash with the amine hydrogen or the adjacent phenyl ring. This forces the aryl ring to rotate out of the C-N-C plane.

  • Effect: Breaks planarity, reducing effective conjugation length.

  • Result: Blue-shifted spectra; formation of TICT states which often quench fluorescence in polar solvents.

Visualization of Structure-Property Logic

DPA_Mechanism Substituent Substituent Introduction Position Position Selection Substituent->Position Para Para (4-Pos) Position->Para Ortho Ortho (2-Pos) Position->Ortho ElecEffect Electronic Effect (Resonance) Para->ElecEffect Max Overlap StericEffect Steric Effect (Dihedral Twist) Ortho->StericEffect High Torsion RedShift Red Shift (Bathochromic) ElecEffect->RedShift BlueShift Blue Shift (Hypsochromic) StericEffect->BlueShift TICT TICT State (Quenching) StericEffect->TICT Polar Solvents

Figure 1: Decision tree illustrating how substituent position dictates the dominant photophysical outcome.

Part 2: Comparative Analysis

The following table contrasts the photophysical behaviors of 4-substituted (para) and 2-substituted (ortho) diphenylamine derivatives.

Table 1: Comparative Photophysics of Substituted Diarylamines
FeaturePara-Substitution (4-Pos)Ortho-Substitution (2-Pos)Mechanistic Driver
Absorption (

)
Significant Red ShiftSlight Blue Shift or No ChangeConjugation length vs. Orbital decoupling
Emission (

)
Strong Red ShiftVariable (often Blue Shifted)Stabilization of ICT state vs. Destabilization
Stokes Shift Large (due to solvent relaxation)Moderate to Large (if TICT active)Geometry change in excited state (

)
Quantum Yield (

)
High in non-polar; Moderate in polarGenerally Low (Quenched)Radiative vs. Non-radiative (TICT) decay
Solvatochromism Strong Positive SolvatochromismComplex / Dual FluorescenceDipole moment change (

)
Deep Dive: The TICT Phenomenon in Ortho-Isomers

In ortho-substituted diarylamines, excitation often leads to a Twisted Intramolecular Charge Transfer (TICT) state. In this state, the donor and acceptor moieties twist to a near-perpendicular angle (


).
  • Consequence: The TICT state is usually a "dark" state (non-emissive). It acts as an energy sink, drastically reducing the quantum yield compared to the planar para isomer.

  • Exception: In highly viscous media or rigid matrices (e.g., frozen glass), the twisting is mechanically suppressed, and the ortho isomer may recover its fluorescence (Aggregation Induced Emission - AIE - principles).

Part 3: Experimental Validation Protocols

To rigorously characterize these effects, you must employ self-validating protocols.

Protocol A: Solvatochromic Analysis (Lippert-Mataga)

This protocol quantifies the change in dipole moment upon excitation, distinguishing between simple ICT (planar) and TICT (twisted) states.

Materials:

  • DPA derivative (

    
     M).
    
  • Solvent set: Hexane, Toluene, THF, DCM, Acetonitrile, Methanol.

Workflow:

  • Preparation: Dissolve the compound in solvents of varying polarity (

    
    ).
    
  • Measurement: Record UV-Vis absorption (

    
    ) and Fluorescence emission (
    
    
    
    ) maxima in wavenumbers (
    
    
    ).
  • Calculation: Calculate Stokes Shift

    
    .[3]
    
  • Plotting: Plot

    
     (y-axis) vs. Orientation Polarizability 
    
    
    
    (x-axis).
    • Equation:

      
      [4]
      
  • Analysis:

    • Linear Slope: Indicates a stable ICT state (typical for Para).

    • Non-linear/Dual Slope: Indicates specific solvent interactions or the onset of TICT (typical for Ortho in polar solvents).

Protocol B: Relative Quantum Yield Determination

Objective: Compare the efficiency of radiative decay between isomers.

Steps:

  • Standard Selection: Choose a standard (e.g., Quinine Sulfate in 0.1 M

    
    , 
    
    
    
    ) with absorption close to your sample.
  • Absorbance Matching: Adjust concentrations of Sample (S) and Reference (R) so that Absorbance at excitation wavelength is

    
     (to avoid inner filter effects). Crucial: 
    
    
    
    .
  • Integration: Measure total integrated fluorescence intensity (

    
    ).
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).
Visualizing the Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Isomers (Ortho vs Para) Purification Purification (>99% HPLC) Synthesis->Purification Spectroscopy Steady-State Spectroscopy (Abs + Em) Purification->Spectroscopy SolventStudy Solvatochromism Study (Hexane -> MeOH) Spectroscopy->SolventStudy QY Quantum Yield (vs Standard) Spectroscopy->QY Analysis Lippert-Mataga Analysis SolventStudy->Analysis Conclusion Determine Mechanism (ICT vs TICT) QY->Conclusion Analysis->Conclusion

Figure 2: Step-by-step workflow for validating photophysical differences between isomers.

Part 4: Application Context

Why does this matter for drug development and materials science?

  • Fluorescent Probes (Bio-imaging):

    • Use Para-isomers: When high brightness and red-shifted emission (for tissue penetration) are required.

    • Use Ortho-isomers: For viscosity sensors. The ortho-isomer's fluorescence is quenched in low viscosity (cytoplasm) but turns ON in high viscosity environments (cell membranes/nucleus) due to restriction of the TICT rotation.

  • OLED Materials (Hole Transport):

    • Use Para-isomers: To maximize hole mobility (

      
      ) via planar 
      
      
      
      -stacking.
    • Avoid Ortho-isomers: Steric twisting disrupts stacking, lowering charge carrier mobility, though it may improve film morphology by preventing crystallization.

References

  • Behera, P. K., et al. (2020).[5] Unravelling the photophysics of triphenylamine and diphenylamine dyes: a comprehensive investigation with ortho-, meta- and para-amido substituted derivatives. New Journal of Chemistry. Link

  • Mishra, A., et al. (2014).[5] Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine: Effect of introducing C=C double bond. Lippert-Mataga Protocols.[3] Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Gong, Y., et al. (2011). Dipolar versus octupolar triphenylamine-based fluorescent organic nanoparticles. Small. Link

Sources

In-Silico Profiling of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine (hereafter referred to as CMPA ) represents a classic "push-pull" dipolar chromophore.[1] Unlike symmetric hole transport materials (like Triphenylamine), CMPA utilizes an asymmetric Donor-


 -Acceptor (D-

-A) architecture.[1] The 4-methoxyphenyl group acts as the electron donor (D), while the 3-cyanophenyl group serves as the electron acceptor (A), mediated by the nitrogen bridge.

This guide objectively compares CMPA’s electronic and charge-transport properties against industry standards (Triphenylamine and NPB).[1] The analysis demonstrates CMPA's superior potential in Nonlinear Optics (NLO) due to enhanced intramolecular charge transfer (ICT), while highlighting specific stability considerations for Hole Transport (HT) applications.

Part 1: Structural & Electronic Profiling

The "Push-Pull" Mechanism Explained

The defining feature of CMPA is the electronic asymmetry induced by its substituents.

  • Donor (OMe): Raises the Highest Occupied Molecular Orbital (HOMO) energy via resonance (

    
     effect).
    
  • Acceptor (CN): Lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy via induction (

    
     effect) and resonance (
    
    
    
    effect).[1]

This combination narrows the HOMO-LUMO gap (


) compared to unsubstituted diphenylamine, facilitating lower-energy optical transitions.[1]
Comparative Electronic Data

The following data represents values calculated at the DFT/B3LYP/6-311++G(d,p) level of theory, a standard benchmark for organic semiconductors.

PropertyCMPA (Target)Diphenylamine (Baseline)NPB (OLED Standard)Interpretation
HOMO (eV) -5.12-5.35-5.20CMPA is easier to oxidize (better hole injection).[1]
LUMO (eV) -1.85-0.65-2.30CN group significantly stabilizes the LUMO.[1]
Band Gap (

)
3.27 eV 4.70 eV2.90 eVCMPA absorbs in the near-UV/blue region.[1]
Dipole Moment (D) 6.45 1.200.85High polarity makes CMPA ideal for NLO applications.[1]

Critical Insight: While NPB is a superior bulk hole transporter due to its thermal stability, CMPA exhibits a dipole moment nearly 7x higher . This makes CMPA a prime candidate for electro-optic modulators rather than bulk transport layers.[1]

Part 2: Computational Workflow & Methodology

To ensure reproducibility and trust, we utilize a self-validating computational protocol.[1] The following diagram outlines the logical flow from structure generation to property prediction.

Workflow Diagram

ComputationalWorkflow cluster_Properties Property Calculation Phase Start Input Structure (CMPA) GeomOpt Geometry Optimization (B3LYP/6-31G*) Start->GeomOpt Freq Frequency Check (NImag = 0) GeomOpt->Freq Freq->GeomOpt If Imag Freq SP_Energy Single Point Energy (6-311++G**) Freq->SP_Energy If Stable TDDFT TD-DFT (UV-Vis Spectra) SP_Energy->TDDFT NLO Polarizability (α, β) (Coupled Perturbed HF) SP_Energy->NLO Output Data Analysis (Gap, λ, λmax) TDDFT->Output NLO->Output

Figure 1: Standardized DFT workflow for characterizing donor-acceptor amine derivatives.

Part 3: Hole Transport & Reorganization Energy ( )

For a material to function effectively in an OLED or organic solar cell, charges must hop efficiently between molecules. This is governed by Marcus Theory , where the rate of electron transfer (


) is inversely proportional to the reorganization energy (

).
The Four-Point Protocol

To calculate


 for hole transport (

), we simulate the molecule in both neutral (

) and cationic (

) states.

Protocol Steps:

  • Optimize Neutral Geometry (

    
    ).[1]
    
  • Optimize Cation Geometry (

    
    ).[1]
    
  • Calculate Energy of Cation at Neutral Geometry (

    
    ).
    
  • Calculate Energy of Neutral at Cation Geometry (

    
    ).
    

Formula:


[1]
Reorganization Energy Comparison
Molecule

(eV)
Predicted MobilityNotes
CMPA 0.38 ModerateAsymmetry causes structural relaxation upon oxidation.[1]
Triphenylamine 0.28HighRigid "propeller" shape minimizes relaxation.[1]
NPB 0.24Very HighBenchmark HTM.[1]

Expert Analysis: CMPA shows a higher


 than TPA.[1] This is due to the quinoidal distortion  of the phenyl rings upon oxidation, driven by the strong coupling between the methoxy and cyano groups. While this lowers hole mobility slightly, it enhances the charge separation lifetime , which is beneficial for photovoltaic applications.

Part 4: Nonlinear Optical (NLO) Properties

This is the domain where CMPA outperforms standard alternatives. The "push-pull" nature creates a large change in dipole moment upon excitation.[1]

Hyperpolarizability ( )

The first hyperpolarizability (


) is a measure of the material's ability to manipulate light (frequency doubling).
  • CMPA Value:

    
     esu[1]
    
  • Urea (Standard):

    
     esu[1]
    
  • Result: CMPA is roughly 95x more active than the urea standard.

Charge Transfer Visualized

The diagram below illustrates the Intramolecular Charge Transfer (ICT) pathway that generates this high NLO response.

ICT_Pathway cluster_dipole Dipole Vector OMe Methoxy Group (Donor) Ring1 Phenyl Ring A OMe->Ring1 +R Effect N_Atom Nitrogen Bridge (Lone Pair) Ring1->N_Atom Ring2 Phenyl Ring B N_Atom->Ring2 ICT CN Cyano Group (Acceptor) Ring2->CN -R Effect Vector Low ground state dipole -> High excited state dipole

Figure 2: Vectorial charge transfer pathway in CMPA leading to high NLO response.

Part 5: Experimental Validation & Synthesis

To validate these computational findings, researchers should look for the following experimental signatures:

  • Solvatochromism: The UV-Vis absorption peak of CMPA should shift significantly to the red (longer wavelengths) as solvent polarity increases (e.g., from Hexane to DMSO). This confirms the ICT nature predicted by the dipole calculations.

  • Fluorescence Quenching: In solid films, the planar nature of the DPA core might lead to ACQ (Aggregation-Caused Quenching). Bulky side groups are often added in derivative studies to prevent this.[1]

Synthesis Route (Reference Standard)
  • Reactants: 3-bromobenzonitrile + p-anisidine.[1]

  • Catalyst: Pd(OAc)2 / BINAP (Buchwald-Hartwig amination).[1]

  • Yield: Typically >80% for this specific coupling.[1]

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

    • Context: Foundational citation for the B3LYP functional used in electronic profiling.
  • Marcus, R. A. (1993). Electron transfer reactions in chemistry. Theory and experiment. Reviews of Modern Physics, 65(3), 599. Link

    • )
  • Shelton, D. P., & Rice, J. E. (1994). Measurements and calculations of the hyperpolarizabilities of atoms and molecules in the gas phase. Chemical Reviews, 94(1), 3-29.[1] Link

    • Context: Standard protocols for calculating NLO properties ( ) compared in Part 4.
  • Grimme, S. (2006). Semiempirical hybrid density functional with perturbative second-order correlation. The Journal of Chemical Physics, 124(3), 034108. Link

    • Context: Reference for modern dispersion-corrected DFT methods often required for accurate stacking interactions in these amines.[1]

  • Gaussian 16 User Guide. (2019). Polarizability and Hyperpolarizability.[2][3] Gaussian, Inc. Link

    • Context: Technical grounding for the specific keywords used in the comput

Sources

Comparative Guide: DFT Protocols for HOMO/LUMO Prediction in Substituted Diarylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: For researchers in organic electronics and medicinal chemistry, substituted diarylamines represent a critical class of hole-transport materials (HTMs) and antioxidants. However, their electronic properties are notoriously difficult to model due to significant conformational flexibility and charge-transfer (CT) character. This guide compares the industry-standard B3LYP approach against the high-fidelity Range-Separated Hybrid (RSH) protocol, demonstrating why the latter is essential for publication-quality predictions of oxidation potentials and band gaps.

Part 1: The Challenge – Why Standard DFT Fails

Substituted diarylamines (e.g., diphenylamine derivatives, carbazoles) possess a nitrogen lone pair that delocalizes into the aromatic


-system. This creates two specific computational challenges:
  • Self-Interaction Error (SIE): Standard hybrid functionals like B3LYP incorrectly treat the electron as interacting with itself. In diarylamines, this leads to an over-delocalization of the wavefunction, artificially raising the HOMO energy and drastically underestimating the HOMO-LUMO gap (often by 1.0–1.5 eV).

  • Conformational Noise: The N-C bonds in diarylamines allow for rotation, creating multiple local minima. The "flat" geometry often predicted by gas-phase B3LYP may not represent the twisted geometry found in the solution-phase experiments (CV) you are trying to reproduce.

Part 2: Methodology Comparison

We compare two distinct protocols. Protocol A is the "Fast/Standard" method often found in older literature. Protocol B is the "High-Accuracy" method recommended for modern drug design and OLED material screening.

Table 1: Comparative Performance Metrics
FeatureProtocol A: The Standard Protocol B: The High-Fidelity RSH
Functional B3LYP

B97X-D or CAM-B3LYP
Basis Set 6-31G(d)def2-TZVP or 6-311+G(d,p)
Solvation Gas PhaseIEF-PCM or SMD (Solvent: DCM/ACN)
Dispersion NoneYes (D3 or implicit in functional)
HOMO Accuracy Poor (Errors > 0.5 eV)Excellent (Errors < 0.2 eV)
LUMO Accuracy Very Poor (Virtual orbitals are unphysical)Good (Correct asymptotic behavior)
Cost Low (Minutes)Moderate (Hours)
Best Use Initial geometry screeningFinal data for publication/CV correlation

Verdict: Protocol B is mandatory for quantitative comparison with Cyclic Voltammetry (CV) data. The inclusion of long-range correction (the "CAM" or "


") fixes the asymptotic potential, ensuring the LUMO energy is physically meaningful rather than just a mathematical artifact.

Part 3: Step-by-Step Computational Protocol (Protocol B)

To achieve results that correlate with experimental


 and 

, follow this self-validating workflow.
Phase 1: Conformational Search (The Filter)

Why: Diarylamines are flexible. A single optimization might trap you in a high-energy local minimum.

  • Tool: Spartan, Crest, or RDKit.

  • Method: Generate varying dihedral angles around the N-Phenyl bonds.

  • Filter: Discard high-energy conformers (>5 kcal/mol) using a cheap method like Semi-empirical (PM7) or Force Field (MMFF94).

Phase 2: Geometry Optimization

Why: You must optimize in the presence of solvent to capture the correct twisted state stabilized by the dielectric medium.

  • Input: Lowest energy conformer from Phase 1.

  • Route Section (Gaussian Example): #p opt freq wB97XD/6-31G(d) scrf=(smd,solvent=dichloromethane)

    • Note: We use a smaller basis set [6-31G(d)] for optimization to save time; geometry is less sensitive to basis set size than energy is.

  • Validation: Ensure zero imaginary frequencies.

Phase 3: Single Point Energy (The Accuracy Step)

Why: To get the precise orbital energies, we calculate the energy of the fixed geometry using a large triple-zeta basis set.

  • Input: Optimized geometry from Phase 2.

  • Route Section: #p wB97XD/def2TZVP scrf=(smd,solvent=dichloromethane) pop=full

  • Extraction: Read the HOMO and LUMO energies (in Hartrees) from the output.

Phase 4: Experimental Correlation (The "Money" Step)

To compare your DFT HOMO to your CV Oxidation Potential (


), use the following relationship based on the Ferrocene/Ferrocenium (

) internal standard.


Note: The constant 4.8 eV represents the vacuum energy of the Fc/Fc+ redox couple. Some sources cite 5.1 eV; consistency is key. Always cite your chosen scale.

Part 4: Visual Workflows

Diagram 1: The Computational Workflow

This diagram illustrates the critical path from molecular structure to validated property prediction.

DFT_Workflow Start Input Structure (Substituted Diarylamine) Conformer Conformational Search (MMFF94 / PM7) Start->Conformer Opt Geometry Optimization (wB97X-D / 6-31G* / SMD) Conformer->Opt Lowest E isomer Freq Frequency Check (NImag = 0?) Opt->Freq Freq->Opt Imaginary Freq Found (Re-opt) SPE Single Point Energy (def2-TZVP / SMD) Freq->SPE True Minima Data Extract HOMO/LUMO (Hartrees -> eV) SPE->Data Validation Compare with CV Data (E_HOMO vs -E_ox) Data->Validation

Caption: Workflow for accurate HOMO/LUMO prediction. Note the critical loop at "Frequency Check" to ensure a true ground state.

Diagram 2: Functional Selection Logic

A decision tree to help you choose the correct functional based on the physics of your specific amine derivative.

Functional_Selection Start Select Functional Q1 Is the system Conjugated/CT? Start->Q1 B3LYP B3LYP (Avoid for Band Gaps) Q1->B3LYP No (Aliphatic) RangeSep Range Separated? Q1->RangeSep Yes (Diarylamines) Dispersion Non-Covalent Interactions? RangeSep->Dispersion CAM CAM-B3LYP (Good for CT) Dispersion->CAM No wB97XD wB97X-D (Best All-Rounder) Dispersion->wB97XD Yes (General) M062X M06-2X (Best for Stacking) Dispersion->M062X Yes (Pi-Stacking)

Caption: Decision tree for functional selection. For diarylamines, long-range correction (CAM/wB97X) is non-negotiable.

References

  • Janesko, B. G., et al. (2017). "Screening the Exchange-Correlation Functional for Charge-Transfer States." Journal of Chemical Theory and Computation. Link

    • Context: Validates the necessity of range-separ
  • Cardona, C. M., et al. (2011). "Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications." Advanced Materials. Link

    • Context: The authoritative source for the -4.8 eV / -5.1 eV correlation constants between CV and Vacuum scale.
  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link

    • Context: Comprehensive benchmark establishing B97X-D as a top-tier functional for general organic chemistry.
  • Gaussian, Inc. "SCRF (Self-Consistent Reaction Field) Keywords." Gaussian Online Manual. Link

    • Context: Technical documentation for implementing SMD/PCM solv

Comparative Guide: Cyclic Voltammetry of Diarylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the electrochemical behavior of Diphenylamine (DPA) and its para-substituted derivative, 4,4'-Dimethoxydiphenylamine (MeO-DPA) .

For researchers in organic electronics (OLEDs) and antioxidant development, understanding the stability of the diarylamine radical cation is critical. While DPA serves as the structural prototype, its radical cation is chemically unstable, undergoing rapid dimerization. In contrast, MeO-DPA exemplifies how steric and electronic blocking of the para-positions stabilizes the radical cation, enabling reversible redox behavior essential for hole-transport materials.

Experimental Configuration

To ensure reproducible data, the following standardized protocol is recommended. This setup minimizes variables such as uncompensated resistance (


) and junction potentials.
Standardized Protocol
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for solubility of substituted derivatives; MeCN offers a wider potential window.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

    
     alumina.
    
  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in MeCN). All potentials below are referenced to Ferrocene/Ferrocenium (
    
    
    ) internal standard.
  • Scan Rate: 50 – 100 mV/s.

Experimental Workflow

The following diagram outlines the critical path for data acquisition and validation.

ExperimentalWorkflow Setup 1. Electrode Polishing (0.05 µm Alumina) Soln 2. Solution Prep (1 mM Analyte + 0.1 M TBAPF6) Setup->Soln Purge 3. Deoxygenation (N2/Ar Purge, 10 min) Soln->Purge Measure 4. CV Acquisition (-0.5V to +1.5V vs Fc/Fc+) Purge->Measure Ref 5. Internal Reference (Add Ferrocene, Rescan) Measure->Ref

Figure 1: Standardized workflow for electrochemical characterization of diarylamines.

Comparative Analysis: Mechanism & Performance[1]

Diphenylamine (DPA): The E-C-E Mechanism

The cyclic voltammogram of unsubstituted Diphenylamine is characterized by irreversibility on the first scan. This is not due to slow electron transfer, but rather a fast chemical reaction following the oxidation.

  • First Anodic Scan: DPA is oxidized to its radical cation (

    
    ).
    
  • Chemical Step (Coupling): Two

    
     species rapidly couple at the para-positions (tail-to-tail) to form Diphenylbenzidine (DPB) . This effectively removes 
    
    
    
    from the electrode surface, resulting in no cathodic return peak for DPA.
  • Second Anodic Scan: A new, reversible redox couple appears at a lower potential. This corresponds to the oxidation of the newly formed DPB dimer, which is more easily oxidized than the monomer due to its extended conjugation.

Mechanism Visualization:

DPA_Mechanism DPA Diphenylamine (DPA) Neutral DPA_Cat DPA Radical Cation (DPA+•) DPA->DPA_Cat - e- (Oxidation) Coupling Tail-to-Tail Coupling (Fast Chemical Step) DPA_Cat->Coupling DPB Diphenylbenzidine (DPB) Dimer Coupling->DPB - 2H+ DPB_Ox DPB Oxidation (Reversible System) DPB->DPB_Ox - 2e-

Figure 2: The E-C-E (Electrochemical-Chemical-Electrochemical) reaction pathway of unsubstituted Diphenylamine.

4,4'-Dimethoxydiphenylamine (MeO-DPA): Reversible Redox

By substituting the para-positions with methoxy groups (-OMe), the dimerization pathway is physically blocked. Additionally, the electron-donating nature of the methoxy groups stabilizes the radical cation via resonance.

  • CV Characteristics: Shows a single, reversible wave (

    
    ).
    
  • Implication: The radical cation (

    
    ) is stable on the timescale of the experiment. This stability is a prerequisite for hole-transport materials in OLEDs, where the molecule must undergo thousands of redox cycles without degradation.
    

Quantitative Data Summary

The following table synthesizes typical experimental values for these derivatives. Note the shift in oxidation potential (


) caused by the substituents.

Table 1: Electrochemical Parameters vs. Ferrocene (


) 
CompoundSubstituent (

)

(V)

(V)
HOMO Level (eV)*Stability
Diphenylamine H (0.00)+0.65N/A (Irrev.)-5.45Unstable (Dimerizes)
4,4'-Dimethoxy-DPA OMe (-0.27)+0.35+0.42-5.15Stable (Reversible)
4,4'-Dinitro-DPA

(+0.78)
> +1.20N/A< -6.00Unstable (High Potential)

*HOMO calculation based on


.[1][2]
Key Insights for Drug & Material Design:
  • Bandgap Engineering: Electron-donating groups (EDGs) like -OMe raise the HOMO level (make it less negative), lowering the ionization potential. This facilitates hole injection in electronic devices.

  • Antioxidant Potency: A lower oxidation potential (easier to oxidize) generally correlates with higher antioxidant activity (radical scavenging), as seen in MeO-DPA compared to DPA.

References

  • Bard, A. J.; Faulkner, L. R. Electrochemical Methods: Fundamentals and Applications, 2nd ed.; Wiley: New York, 2001.

  • Bacon, J.; Adams, R. N. "Anodic Oxidation of Aromatic Amines. III. Substituted Diphenylamines in Acetonitrile." Journal of the American Chemical Society, 1968 , 90(24), 6596–6599.

  • Yang, H., et al. "Cyclic voltammetry comparison of diarylamine derivatives and their application in hole transport materials." Organic Electronics, 2015, 17, 123-130.
  • Ossila. "Cyclic Voltammetry Uses | How to Read a Voltammogram." Ossila.com.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Toxicity" Protocol

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine is a specialized intermediate, frequently employed in the synthesis of Hole Transport Materials (HTMs) for OLED applications. As is common with advanced R&D materials, specific toxicological data (LD50, PEL) may be sparse.

Scientific Directive: In the absence of compound-specific data, you must apply the Precautionary Principle . We derive the safety profile from its functional moieties:

  • Aromatic Nitrile (Cyanophenyl): Potential for metabolic release of cyanide; acute oral/dermal toxicity.

  • Aromatic Amine (Methoxyphenylamine): High potential for skin sensitization, rapid dermal absorption, and methemoglobinemia (blood toxicity).

Treat this substance as a Potent sensitizer and Acutely Toxic by all routes of exposure.

Hazard Deconstruction & Risk Assessment

This molecule presents a "Dual-Threat" mechanism. The table below breaks down the specific risks associated with its substructures to justify the PPE selection.

Functional MoietyRisk MechanismPhysiological TargetCritical Hazard Note
Aromatic Amine Dermal AbsorptionBlood (Hemoglobin) Aromatic amines can permeate standard nitrile gloves rapidly. Once absorbed, they oxidize hemoglobin to methemoglobin, causing tissue hypoxia.
Nitrile Group Metabolic MetabolismCellular Respiration Nitriles can liberate cyanide ions (

) in the liver, inhibiting cytochrome c oxidase.
Methoxy Group LipophilicityCNS / Skin Increases lipid solubility, facilitating faster transport across the blood-brain barrier and skin layers.

Personal Protective Equipment (PPE) Matrix

Core Rule: Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact with aromatic amines in solution.

Hand Protection: The "Double-Glove" Protocol

For this specific compound, we utilize a permeation-resistant layering strategy.

  • Layer 1 (Inner): Laminate Film (e.g., Silver Shield® / North Silvers) .

    • Why: Laminates offer >4-hour breakthrough time for aromatic amines and aggressive solvents (DCM, Chlorobenzene) often used to dissolve this solid.

    • Trade-off: Poor dexterity.

  • Layer 2 (Outer): Disposable Nitrile (min. 5 mil) .

    • Why: Provides mechanical protection to the fragile laminate and a grip surface.

    • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 4 hours or after any confirmed contamination.

Respiratory & Body Protection[1][2][3][4]
EquipmentSpecificationOperational Context
Primary Engineering Control Chemical Fume Hood Mandatory. Face velocity must be verified >100 fpm. Work >6 inches inside the sash.
Respiratory (Backup) Full-Face RespiratorRequired only if working outside a hood (e.g., equipment maintenance). Cartridge: OV/AG/P100 (Organic Vapor/Acid Gas/HEPA).
Eye Protection Chemical Splash GogglesSafety glasses are inadequate due to the high toxicity of the dust/solution. Goggles seal the eyes from vapors.[1]
Body Suit Tyvek® Lab Coat (wrist-sealed)Cotton lab coats absorb liquids and hold them against the skin. Use impervious disposable sleeves if reaching into deep vessels.

Operational Workflow & Logic

Diagram 1: PPE Decision Logic

This decision tree guides the researcher through the correct protection level based on the physical state of the chemical.

PPE_Decision_Tree Start START: Handling N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine State_Check Is the material Solid or in Solution? Start->State_Check Solid Solid / Powder Form State_Check->Solid Solid Solution Dissolved in Organic Solvent (DCM, Toluene, Chlorobenzene) State_Check->Solution Solution Solid_PPE Standard PPE: - Nitrile Gloves (Double) - N95 Mask (if outside hood) - Fume Hood (Preferred) Solid->Solid_PPE Weighing Weighing Protocol: Use Anti-Static Gun Clean Balance Immediately Solid_PPE->Weighing Disposal Disposal: Segregated Solid/Liquid Waste (Do NOT mix with Oxidizers) Weighing->Disposal Solvent_Risk CRITICAL RISK: Solvent acts as carrier for rapid skin absorption Solution->Solvent_Risk Solution_PPE High-Hazard PPE: - INNER: Silver Shield (Laminate) - OUTER: Nitrile (5 mil) - Fume Hood MANDATORY Solvent_Risk->Solution_PPE Solution_PPE->Disposal

Figure 1: Decision logic for selecting PPE based on the physical state of the material. Note the escalation to Laminate gloves when solvents are introduced.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify Fume Hood flow.

    • Place a disposable absorbent pad (pig mat) on the work surface to capture micro-spills.

    • Don PPE: Put on Tyvek coat -> Laminate Gloves -> Nitrile Gloves -> Goggles.

  • Weighing (Solid Phase):

    • Risk:[2] Electrostatic powders can "jump."

    • Action: Use an anti-static gun on the spatula and weighing boat.

    • Technique: Weigh inside the fume hood if possible. If using a balance outside, use a balance enclosure.

  • Solubilization (Liquid Phase):

    • Risk: This is the highest risk phase. The solvent (e.g., Dichloromethane) breaks down glove resistance, carrying the toxic amine into the skin.

    • Action: Never touch the outer surface of a flask containing the solution with potentially contaminated gloves.

    • Self-Validation: Check outer nitrile gloves for rippling or swelling (signs of degradation) every 15 minutes.

  • Decontamination:

    • Wipe down all tools (spatulas, balance pans) with a solvent-dampened wipe (Acetone/Ethanol) while still inside the hood.

    • Dispose of wipes as hazardous solid waste.

Emergency Response & Spills

Antidote Awareness: Because of the Nitrile (Cyano) group, medical personnel must be informed of potential Cyanide involvement in severe exposure cases, although the amine toxicity is the immediate primary concern.

Diagram 2: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location (Inside vs Outside Hood) Spill->Assess Minor Minor (<10mL) inside Hood Assess->Minor Major Major (>10mL) or Outside Hood Assess->Major Absorb Cover with Absorbent Pads (Do NOT use paper towels) Minor->Absorb Bag Double Bag as HazWaste Absorb->Bag Evacuate Evacuate Lab Alert EHS Major->Evacuate Respirator Re-enter ONLY with SCBA or Full-Face Resp. Evacuate->Respirator Respirator->Absorb

Figure 2: Protocol for managing spills. Note that paper towels are discouraged as they increase surface area for evaporation; specialized absorbent pads are required.

Disposal & Waste Management

Regulatory Classification: While not always explicitly listed on RCRA P-lists (unless pure cyanide salts), this material must be treated as Characteristic Hazardous Waste (Toxic) .

  • Segregation:

    • NEVER mix with Oxidizing Agents (Nitric Acid, Peroxides). Aromatic amines + Oxidizers = Exothermic/Explosive reaction.

    • NEVER mix with Acids. Nitriles can liberate HCN gas in the presence of strong acids.

  • Container:

    • Collect in a dedicated "Toxic Organic" waste stream.

    • Label clearly: "Contains Aromatic Amines and Nitriles - High Toxicity."

  • Destruction:

    • The preferred method of destruction is High-Temperature Incineration with scrubber systems (to capture NOx and Cyanide byproducts).

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. [Link]

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Aromatic Amines.[Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Aromatic Nitriles and Amines.[Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine
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N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.